Imidazo[1,2-a]pyridine-6-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
imidazo[1,2-a]pyridine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)6-1-2-7-9-3-4-10(7)5-6/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONOJJCTXSDBVSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427738 | |
| Record name | Imidazo[1,2-a]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139022-25-6 | |
| Record name | Imidazo[1,2-a]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Imidazo[1,2-a]pyridine-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Spectroscopic Characterization of Imidazo[1,2-a]pyridine-6-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic characterization of Imidazo[1,2-a]pyridine-6-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, supported by detailed experimental protocols.
Introduction to Spectroscopic Analysis
Spectroscopic techniques are indispensable tools for the structural elucidation and characterization of organic molecules. By probing the interactions of molecules with electromagnetic radiation, we can gain precise information about their atomic composition, connectivity, and functional groups. This guide focuses on the application of NMR, IR, and MS for the comprehensive analysis of this compound.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 7.8 - 8.0 | s | - |
| H-3 | 7.6 - 7.8 | s | - |
| H-5 | 8.8 - 9.1 | s (broad) | - |
| H-7 | 7.9 - 8.1 | dd | ~9.3, ~1.5 |
| H-8 | 7.6 - 7.8 | d | ~9.3 |
| -COOH | > 12 | s (broad) | - |
Note: Predicted values are based on data from substituted imidazo[1,2-a]pyridines and general chemical shift principles. The broad singlet for H-5 is characteristic of protons on a carbon adjacent to a nitrogen in a fused ring system and a carboxyl group. The carboxylic acid proton signal is often broad and may exchange with residual water in the solvent.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 110 - 115 |
| C-3 | 135 - 140 |
| C-5 | 125 - 130 |
| C-6 | 120 - 125 |
| C-7 | 128 - 132 |
| C-8 | 115 - 120 |
| C-9 (bridgehead) | 145 - 150 |
| -COOH | 165 - 175 |
Note: The chemical shift of the carboxylic acid carbon is typically in the downfield region of the spectrum. Aromatic and unsaturated acids generally appear between 165-185 ppm.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H (Carboxylic acid) | 2500 - 3300 | Broad |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C=O (Carboxylic acid) | 1680 - 1720 | Strong |
| C=N (Imidazo ring) | 1630 - 1660 | Medium |
| C=C (Aromatic) | 1450 - 1600 | Medium to Strong |
| C-O (Carboxylic acid) | 1210 - 1320 | Strong |
Note: The O-H stretch of a carboxylic acid is characteristically very broad due to hydrogen bonding.[1] The C=O stretching frequency is also a strong and sharp indicator of the carboxylic acid functionality.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and formula.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Notes |
| [M]+• | 162.04 | Molecular ion |
| [M+H]+ | 163.05 | Protonated molecular ion (in ESI+) |
| [M-H]- | 161.03 | Deprotonated molecular ion (in ESI-) |
| [M-COOH]+ | 117.06 | Fragment corresponding to the loss of the carboxylic acid group |
Note: The exact mass of this compound (C₈H₆N₂O₂) is 162.0429 g/mol .[2][3] High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, confirming the elemental composition.
Experimental Protocols
The following are detailed methodologies for the spectroscopic characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. ¹H NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often suitable for carboxylic acids as it can help in observing the acidic proton.
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
A sufficient number of scans (typically 16 or 32) should be averaged to obtain a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-14 ppm).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm).
-
Integrate the peaks to determine the relative number of protons.
-
3.1.2. ¹³C NMR Spectroscopy Protocol
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Instrument Setup: The instrument remains locked and shimmed from the ¹H NMR experiment.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum to single lines for each unique carbon atom.
-
A significantly larger number of scans (e.g., 1024 or more) is typically required.
-
Set the spectral width to encompass the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
-
Data Processing:
-
Perform a Fourier transform on the FID.
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the solvent peak as a reference (e.g., DMSO-d₆ at 39.52 ppm).
-
Infrared (IR) Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
-
Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Lower the press arm to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Processing: The software will automatically process the data and display the spectrum in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS) Protocol (Electrospray Ionization - ESI)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
Further dilute this stock solution to a final concentration of 1-10 µg/mL in the same solvent system.
-
A small amount of a volatile acid (e.g., formic acid for positive ion mode) or base (e.g., ammonium hydroxide for negative ion mode) can be added to the solvent to promote ionization.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration solution.
-
Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to optimal values for the analyte and solvent system.
-
-
Data Acquisition:
-
Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500).
-
Data can be acquired in either positive or negative ion mode, or both.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]+•, [M+H]+, or [M-H]-).
-
Analyze the fragmentation pattern to gain further structural information.
-
Workflow and Visualization
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive approach for the unambiguous structural characterization of this compound. The data and protocols presented in this guide serve as a valuable resource for researchers in the fields of chemistry and drug discovery, facilitating the efficient and accurate analysis of this important heterocyclic compound.
References
Physical and chemical properties of "Imidazo[1,2-a]pyridine-6-carboxylic acid"
An In-depth Technical Guide to Imidazo[1,2-a]pyridine-6-carboxylic acid
Introduction
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science.[1][2] Their unique structural scaffold is a key feature in several commercially available drugs, including the anxiolytic alpidem and the hypnotic zolpidem.[2] The derivatization of the imidazo[1,2-a]pyridine core allows for the modulation of its biological activity, making it a "privileged scaffold" in drug discovery.[2][3] this compound, in particular, serves as a crucial intermediate for the synthesis of more complex molecules with potential therapeutic applications.[4][] This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological relevance of this compound.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference |
| Molecular Formula | C₈H₆N₂O₂ | [4][6][7][8] |
| Molecular Weight | 162.15 g/mol | [4][6][8] |
| Appearance | Beige to yellowish solid | [4] |
| Melting Point | 250 °C | [4][7] |
| Density | 1.41 g/cm³ | [4][] |
| pKa | 0.67 ± 0.41 (Predicted) | [4][7] |
| Solubility | Moderately soluble | [] |
| LogP | 1.03250 | [] |
| Topological Polar Surface Area | 54.6 Ų | [][6] |
| Hydrogen Bond Donor Count | 1 | [][6] |
| Hydrogen Bond Acceptor Count | 3 | [][6] |
| Rotatable Bond Count | 1 | [][6] |
| Exact Mass | 162.042927438 Da | [][6] |
| CAS Number | 139022-25-6 | [4][6][7] |
Spectral Data
For a related compound, methyl imidazo[1,2-a]pyridine-6-carboxylate, 1H NMR, 13C NMR, IR, and mass spectrometry data are available, which can serve as a reference for researchers working with the carboxylic acid form.[9]
Experimental Protocols
Synthesis of the Imidazo[1,2-a]pyridine Scaffold
The synthesis of the imidazo[1,2-a]pyridine core can be achieved through various methods. A common and traditional approach involves the condensation reaction of a 2-aminopyridine with an α-haloketone.[2][10] More recent and efficient methods include:
-
Groebke–Blackburn–Bienaymé Reaction (GBBR): This is a three-component reaction involving a 2-aminopyridine, an aldehyde, and an isocyanide, often catalyzed by an acid such as ammonium chloride.[1][10][11] This method is considered a greener alternative for synthesizing these scaffolds.[1]
-
Copper-Catalyzed Aerobic Oxidative Synthesis: This method allows for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones using a copper iodide (CuI) catalyst and air as the oxidant.[12]
-
Catalyst-Free Cascade Process: 3-arylimidazo[1,2-a]pyridines can be synthesized from 2-aminopyridine and 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene without a catalyst.[12]
Below is a generalized workflow for the synthesis of the imidazo[1,2-a]pyridine core via the Groebke–Blackburn–Bienaymé multicomponent reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. 2024.sci-hub.st [2024.sci-hub.st]
- 3. Frontiers | Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase [frontiersin.org]
- 4. This compound Cas 139022-25-6-Wanhe Chemical [wanhechemical.com]
- 6. Imidazo(1,2-a)pyridine-6-carboxylic acid | C8H6N2O2 | CID 7075376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. lookchem.com [lookchem.com]
- 8. scbt.com [scbt.com]
- 9. METHYL IMIDAZO[1,2-A]PYRIDINE-6-CARBOXYLATE(136117-69-6) 1H NMR spectrum [chemicalbook.com]
- 10. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
An In-depth Technical Guide to the Solubility Profile of Imidazo[1,2-a]pyridine-6-carboxylic acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of Imidazo[1,2-a]pyridine-6-carboxylic acid. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a predictive qualitative assessment based on the compound's structure, detailed experimental protocols for determining its solubility, and a framework for presenting the acquired data. Furthermore, it visualizes a standard experimental workflow and a relevant biological signaling pathway where imidazo[1,2-a]pyridine derivatives have shown activity.
Qualitative Solubility Profile
This compound possesses a fused heterocyclic aromatic ring system and a polar carboxylic acid group. This chemical structure suggests a degree of polarity that will influence its solubility in various organic solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The carboxylic acid group can form hydrogen bonds with protic solvents. Therefore, moderate to good solubility is expected in lower-chain alcohols.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are effective at solvating polar molecules. Dimethyl sulfoxide (DMSO) is anticipated to be a good solvent for this compound.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Due to the polar carboxylic acid and the nitrogen atoms in the heterocyclic rings, the solubility in nonpolar solvents is expected to be low.
-
Solvents of Intermediate Polarity (e.g., Acetone, Ethyl Acetate): Partial solubility might be observed in these solvents.
A general qualitative description found in the literature describes the solubility as "moderately soluble," though the specific solvent and conditions were not provided. It is imperative for researchers to experimentally determine the quantitative solubility in solvents relevant to their specific applications.
Quantitative Solubility Data
The following table is provided as a template for researchers to populate with experimentally determined solubility data for this compound at a specified temperature (e.g., 25 °C).
| Solvent | Molar Mass ( g/mol ) | Solubility (mg/mL) | Solubility (mol/L) |
| Dimethyl Sulfoxide (DMSO) | 78.13 | Data to be determined | Data to be determined |
| N,N-Dimethylformamide (DMF) | 73.09 | Data to be determined | Data to be determined |
| Methanol | 32.04 | Data to be determined | Data to be determined |
| Ethanol | 46.07 | Data to be determined | Data to be determined |
| Acetone | 58.08 | Data to be determined | Data to be determined |
| Acetonitrile | 41.05 | Data to be determined | Data to be determined |
| Ethyl Acetate | 88.11 | Data to be determined | Data to be determined |
| Dichloromethane (DCM) | 84.93 | Data to be determined | Data to be determined |
| Toluene | 92.14 | Data to be determined | Data to be determined |
| Hexane | 86.18 | Data to be determined | Data to be determined |
Molecular Weight of this compound: 162.15 g/mol
Experimental Protocols for Solubility Determination
To obtain reliable and reproducible solubility data, standardized experimental protocols are essential. Two widely used methods are the equilibrium shake-flask method and a kinetic method employing UV/Vis spectroscopy.
This method is considered the "gold standard" for determining thermodynamic solubility, which represents the true equilibrium solubility of a compound in a solvent.
Principle: An excess amount of the solid compound is agitated in the solvent of interest for a sufficient period to allow the system to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the solution is determined.
Detailed Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid should be visually apparent.
-
Equilibration: Seal the vials and place them in a constant temperature shaker or rotator (e.g., at 25 °C). Agitate the samples for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study to determine the optimal agitation period.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Subsequently, filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved particles. Alternatively, the samples can be centrifuged at high speed, and an aliquot of the clear supernatant is carefully collected.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Analyze the filtered saturated solution and the standard solutions using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV/Vis spectroscopy.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of the compound in the saturated solution by interpolating its analytical response on the calibration curve.
-
-
Data Reporting: Express the solubility in mg/mL and mol/L.
This high-throughput method is often used in early drug discovery to quickly assess the solubility of a large number of compounds. It measures the concentration at which a compound, initially dissolved in a stock solution (typically DMSO), precipitates when diluted into an aqueous or organic medium.
Principle: A concentrated stock solution of the compound in a strong organic solvent (e.g., DMSO) is serially diluted in the solvent of interest. The concentration at which precipitation occurs, detected by light scattering or absorbance, is determined as the kinetic solubility.
Detailed Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution with the target organic solvent.
-
Precipitation and Equilibration: Allow the plate to incubate for a short period (e.g., 1-2 hours) at a controlled temperature to allow for precipitation.
-
Measurement: Measure the absorbance or turbidity of each well using a plate reader at a wavelength where the compound absorbs or where light scattering can be detected.
-
Data Analysis: The kinetic solubility is typically defined as the highest concentration at which no significant precipitation is observed. This can be determined by identifying the well in the dilution series where the absorbance or turbidity significantly increases.
Visualizations
Caption: Workflow for Shake-Flask Solubility Determination.
Imidazo[1,2-a]pyridine derivatives have been investigated for their roles as inhibitors in various signaling pathways implicated in cancer. One such critical pathway is the PI3K/Akt/mTOR pathway, which is a key regulator of cell growth, proliferation, and survival.
Caption: Inhibition of the PI3K/Akt/mTOR Signaling Pathway.
The Imidazo[1,2-a]pyridine Core: A Comprehensive Technical Guide on its Discovery and Historical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities. This technical guide provides an in-depth exploration of the discovery and historical evolution of this important pharmacophore. We will delve into the seminal synthetic methodologies, present key quantitative data, and provide detailed experimental protocols for the preparation of this versatile core structure.
Discovery and Early History
The first documented synthesis of the imidazo[1,2-a]pyridine ring system is attributed to the Russian chemist Aleksei E. Chichibabin (also cited as Tschitschibabin) in 1925.[1] His pioneering work involved the reaction of 2-aminopyridine with bromoacetaldehyde at elevated temperatures within a sealed tube.[1] This reaction, a variation of what is now broadly known as the Chichibabin reaction for pyridine synthesis, laid the foundation for the exploration of this new class of heterocyclic compounds.
The initial yields from Chichibabin's method were reported to be relatively low.[1] A significant refinement to this original procedure was the later introduction of a base, such as sodium bicarbonate (NaHCO₃), which allowed the reaction to proceed under milder conditions and with improved efficiency.[1] This modification made the imidazo[1,2-a]pyridine core more accessible for further study.
The fundamental reaction involves the nucleophilic attack of the endocyclic nitrogen of 2-aminopyridine on the α-halocarbonyl compound, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine ring.
Evolution of Synthetic Methodologies
Following Chichibabin's initial discovery, the synthesis of imidazo[1,2-a]pyridines has been the subject of extensive research, leading to the development of numerous and more efficient synthetic routes.
A notable advancement in the mid-20th century was the work of Hand and Paudler in 1982, who investigated the synthesis of 2-phenyl-imidazo[1,2-a]pyridine using 2-aminopyridine and α-bromoacetophenone.[1] Their work provided a more detailed understanding of the reaction mechanism and expanded the scope of accessible derivatives.
Over the decades, a plethora of synthetic strategies have been developed, including:
-
One-pot multicomponent reactions: These reactions, such as the Groebke-Blackburn-Bienaymé reaction, allow for the rapid assembly of complex imidazo[1,2-a]pyridines from simple starting materials in a single step.
-
Transition-metal catalyzed cross-coupling reactions: Palladium, copper, and other transition metals have been employed to facilitate the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide variety of substituted imidazo[1,2-a]pyridines.
-
Microwave-assisted synthesis: The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields for the synthesis of this heterocyclic core.[1]
The evolution of these synthetic methods has been driven by the increasing demand for novel imidazo[1,2-a]pyridine derivatives for drug discovery and materials science applications.
Experimental Protocols
General Historical Synthesis of Imidazo[1,2-a]pyridines (Based on Chichibabin's Method)
The following protocol is a generalized representation of the early synthetic methods for the imidazo[1,2-a]pyridine core, based on the foundational work of Chichibabin and subsequent modifications.
Materials:
-
2-Aminopyridine
-
α-Haloaldehyde or α-haloketone (e.g., bromoacetaldehyde, α-bromoacetophenone)
-
Sodium bicarbonate (optional, for improved yields and milder conditions)
-
Ethanol (or another suitable solvent)
Procedure:
-
In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve 2-aminopyridine in a suitable solvent such as ethanol.
-
Add an equimolar amount of the α-halocarbonyl compound to the solution.
-
(Optional) Add a slight excess of sodium bicarbonate to the reaction mixture.
-
Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
If a precipitate has formed, collect the solid by filtration. If no precipitate forms, concentrate the solution under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, water) or by column chromatography on silica gel.
Synthesis of 2-Phenylimidazo[1,2-a]pyridine (A Representative Modern Protocol)
This protocol is representative of a more modern and accessible laboratory synthesis of a key imidazo[1,2-a]pyridine derivative.
Materials:
-
2-Aminopyridine
-
α-Bromoacetophenone
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
To a solution of 2-aminopyridine (1.0 g, 10.6 mmol) in ethanol (20 mL) in a 100-mL round-bottom flask, add α-bromoacetophenone (2.1 g, 10.6 mmol) and sodium bicarbonate (1.0 g, 11.9 mmol).
-
Heat the reaction mixture at reflux for 3 hours.
-
After cooling to room temperature, pour the reaction mixture into 100 mL of cold water.
-
Collect the resulting precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to afford pure 2-phenylimidazo[1,2-a]pyridine as a crystalline solid.
Quantitative Data
The following table summarizes key physicochemical and spectroscopic data for the parent imidazo[1,2-a]pyridine and a representative derivative, 2-phenylimidazo[1,2-a]pyridine.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |
| Imidazo[1,2-a]pyridine | C₇H₆N₂ | 118.14 | 43-46 | 8.08 (d, 1H), 7.60 (d, 1H), 7.55 (s, 1H), 7.14 (t, 1H), 6.76 (t, 1H) | 145.2, 125.1, 124.3, 117.5, 112.4, 108.2 |
| 2-Phenylimidazo[1,2-a]pyridine | C₁₃H₁₀N₂ | 194.23 | 136-138 | 8.12 (d, 1H), 7.96 (d, 2H), 7.86 (s, 1H), 7.64 (d, 1H), 7.44 (t, 2H), 7.33 (t, 1H), 7.17 (t, 1H), 6.78 (t, 1H) | 145.8, 145.5, 134.5, 128.8, 128.0, 126.3, 125.0, 124.5, 117.6, 112.6, 108.3 |
Signaling Pathways and Experimental Workflows
The imidazo[1,2-a]pyridine core is a versatile scaffold that has been incorporated into inhibitors of various signaling pathways implicated in diseases such as cancer and inflammation. For example, derivatives have been developed as inhibitors of kinases like PI3K and receptor tyrosine kinases.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by an imidazo[1,2-a]pyridine derivative.
The general workflow for the discovery and development of imidazo[1,2-a]pyridine-based drugs often follows a multi-step process from initial synthesis to clinical trials.
Caption: A generalized workflow for the development of imidazo[1,2-a]pyridine-based drug candidates.
Conclusion
From its initial discovery by Chichibabin in the early 20th century, the imidazo[1,2-a]pyridine core has evolved into a cornerstone of modern medicinal chemistry. The development of diverse and efficient synthetic methodologies has enabled the exploration of its vast chemical space, leading to the identification of numerous compounds with significant therapeutic potential. This guide has provided a historical overview, key synthetic protocols, and relevant data to serve as a valuable resource for researchers in the field of drug discovery and development. The continued investigation of this privileged scaffold promises to yield new and improved therapeutic agents for a variety of diseases.
References
A Technical Guide to the Basic Biological Screening of Imidazo[1,2-a]pyridine-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,2-a]pyridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This technical guide focuses on the foundational biological screening of a key member of this family, "Imidazo[1,2-a]pyridine-6-carboxylic acid," and its derivatives. While specific biological data for the parent compound is limited in publicly available literature, extensive research on its derivatives provides valuable insights into its potential as a scaffold for drug discovery. This document outlines common screening methodologies, summarizes reported biological activities of closely related analogues, and details relevant experimental protocols and signaling pathways. The imidazo[1,2-a]pyridine scaffold has been investigated for a range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3]
Anticancer Activity
Derivatives of this compound have demonstrated notable cytotoxic effects against various cancer cell lines. The primary method for evaluating in vitro anticancer activity is the MTT assay, which measures cell viability.
Quantitative Anticancer Activity Data
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for various derivatives of imidazo[1,2-a]pyridine against different cancer cell lines. It is important to note that these are derivatives and not the core "this compound" itself.
| Compound ID | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 28e | Derivative of Imidazo[1,2-a]pyridine | MGC-803 (Gastric) | 0.038 | [4] |
| Compound 4a | 3-((4-fluorophenyl)amino)-2-(1H-indol-3-yl)this compound derivative with 4-OCH3 substituent | MCF-7 (Breast) | 16.74 ± 1.86 | [5][6][7] |
| HeLa (Cervical) | 40.68 ± 1.25 | [5][6][7] | ||
| HEK 293T (Kidney) | 50.61 ± 4.64 | [5][6][7] | ||
| IMR-32 (Neuroblastoma) | 26.58 ± 1.68 | [5][6][7] | ||
| IP-5 | Imidazo[1,2-a]pyridine derivative | HCC1937 (Breast) | 45 | [8] |
| IP-6 | Imidazo[1,2-a]pyridine derivative | HCC1937 (Breast) | 47.7 | [8] |
| IP-7 | Imidazo[1,2-a]pyridine derivative | HCC1937 (Breast) | 79.6 | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the steps for determining the cytotoxic effects of a compound on cancer cells.
Materials:
-
96-well microtiter plates
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Test compound stock solution (in a suitable solvent like DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plates for another 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
-
Anti-inflammatory Activity
Imidazo[1,2-a]pyridine derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.
Quantitative Anti-inflammatory Activity Data
The following table presents the IC50 values for COX-1 and COX-2 inhibition by a derivative of imidazo[4,5-b]pyridine, which shares a similar heterocyclic core.
| Compound ID | Enzyme | IC50 (µmol/L) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound 3f | COX-1 | 21.8 | 2.37 | [8] |
| COX-2 | 9.2 | [8] |
Experimental Protocol: In Vitro COX-2 Inhibitor Screening Assay
This protocol describes a common method to screen for COX-2 inhibitory activity.
Materials:
-
Human recombinant COX-2 enzyme
-
Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compound
-
Positive control (e.g., Celecoxib)
-
Quenching solution (e.g., 1 M HCl)
-
Prostaglandin E2 (PGE2) ELISA kit
Procedure:
-
Enzyme and Compound Incubation:
-
In a microplate, add the reaction buffer, COX-2 enzyme, and heme.
-
Add the test compound at various concentrations. Include a vehicle control and a positive control.
-
Pre-incubate the mixture for 10-15 minutes at 37°C.
-
-
Reaction Initiation:
-
Initiate the reaction by adding arachidonic acid to each well.
-
Incubate for a specific time (e.g., 10-20 minutes) at 37°C.
-
-
Reaction Termination:
-
Stop the reaction by adding the quenching solution.
-
-
PGE2 Quantification:
-
Quantify the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of COX-2 inhibition for each concentration of the test compound compared to the vehicle control.
-
Determine the IC50 value from the dose-response curve.
-
Antimicrobial Activity
The imidazo[1,2-a]pyridine scaffold has also been explored for its potential antimicrobial effects. The standard method for determining the in vitro antimicrobial activity of a compound is by measuring its Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol details the broth microdilution method to determine the MIC of a compound against bacterial strains.
Materials:
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Test compound
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Procedure:
-
Compound Dilution:
-
Prepare a serial two-fold dilution of the test compound in the broth medium directly in the 96-well plate. The final volume in each well should be 50 µL or 100 µL.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Inoculation:
-
Add the standardized bacterial inoculum to each well containing the compound dilutions.
-
Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
-
Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader.
-
Signaling Pathways and Experimental Workflows
The biological activities of imidazo[1,2-a]pyridine derivatives are often attributed to their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action and for rational drug design.
General Experimental Workflow for Biological Screening
The following diagram illustrates a typical workflow for the initial biological screening of a novel compound.
Caption: General workflow for the biological screening of novel compounds.
Potential Signaling Pathways Modulated by Imidazo[1,2-a]pyridine Derivatives
Research on various imidazo[1,2-a]pyridine derivatives suggests their involvement in modulating key signaling pathways implicated in cancer and inflammation.
JAK/STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling and is often dysregulated in inflammatory diseases and cancers.
Caption: Inhibition of the JAK/STAT signaling pathway.
FGFR Signaling Pathway
Fibroblast Growth Factor Receptor (FGFR) signaling plays a vital role in cell proliferation, differentiation, and angiogenesis. Its aberrant activation is a hallmark of various cancers.
Caption: Inhibition of the FGFR signaling pathway.
Conclusion
The "this compound" scaffold represents a promising starting point for the development of novel therapeutic agents. While direct biological data on the parent compound is scarce, the extensive research on its derivatives highlights its potential in anticancer, anti-inflammatory, and antimicrobial applications. The provided experimental protocols and insights into relevant signaling pathways offer a foundational framework for researchers and drug development professionals to conduct further biological screening and mechanism of action studies. Future investigations focusing on the core molecule and systematic structure-activity relationship studies will be crucial to fully elucidate the therapeutic potential of this chemical class.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to Imidazo[1,2-a]pyridine-6-carboxylic acid (CAS 139022-25-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imidazo[1,2-a]pyridine-6-carboxylic acid, with the CAS number 139022-25-6, is a heterocyclic organic compound belonging to the imidazo[1,2-a]pyridine class. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives.[1] This technical guide provides a comprehensive overview of the available scientific and technical information regarding this compound, including its physicochemical properties, synthesis, and known biological activities of its derivatives, with a focus on its potential applications in drug discovery and development.
Chemical Identity and Physicochemical Properties
This compound is a stable, solid compound at room temperature. Its core structure consists of a fused imidazole and pyridine ring system, with a carboxylic acid group substituted at the 6-position.
| Property | Value | Source(s) |
| CAS Number | 139022-25-6 | [2] |
| Molecular Formula | C₈H₆N₂O₂ | [2] |
| Molecular Weight | 162.15 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Physical Form | Solid | - |
| Melting Point | ~250 °C | - |
| InChI | InChI=1S/C8H6N2O2/c11-8(12)6-1-2-7-9-3-4-10(7)5-6/h1-5H,(H,11,12) | [2] |
| InChIKey | ONOJJCTXSDBVSP-UHFFFAOYSA-N | [2] |
| SMILES | C1=CC2=NC=CN2C=C1C(=O)O | [2] |
Synthesis
A plausible synthetic pathway to this compound could involve the use of a 2-aminopyridine precursor with a suitable substituent at the 5-position (which becomes the 6-position in the imidazo[1,2-a]pyridine ring system) that can be converted to a carboxylic acid. For instance, the synthesis of 6-carboxamido derivatives starts from 6-iodoimidazo[1,2-a]pyridine, suggesting that this compound could be synthesized from a similar intermediate, for example, through carboxylation of an organometallic derivative of 6-iodoimidazo[1,2-a]pyridine or hydrolysis of the corresponding nitrile or ester.
A study on the synthesis of a phosphonopropionic acid derivative of the target compound, namely 3-(2-Carboxy-2-fluoro-2-phosphonoethyl)this compound, starts from a precursor that already contains the this compound core, indicating that this core structure is accessible as a synthetic intermediate.[4]
Below is a generalized workflow for the synthesis of the imidazo[1,2-a]pyridine scaffold, which could be adapted for the synthesis of the 6-carboxylic acid derivative.
Caption: Generalized synthetic workflow for this compound.
Biological Activity and Potential Therapeutic Applications
Direct quantitative biological activity data for this compound is limited in the public domain. However, the broader class of imidazo[1,2-a]pyridine derivatives has been extensively studied and has shown a wide range of pharmacological activities, suggesting the potential of the 6-carboxylic acid derivative as a lead compound or a key intermediate in the development of new therapeutic agents.[1]
Anticancer Activity
Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated significant anticancer properties. For example, novel hybrids of 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid have shown cytotoxicity against A549 (lung cancer) and HepG2 (liver carcinoma) cell lines, with some compounds exhibiting lower IC₅₀ values than the standard chemotherapy drug Cisplatin.[5] Another study on novel imidazo[1,2-a]pyridine compounds reported cytotoxic effects against the HCC1937 breast cancer cell line with IC₅₀ values in the micromolar range.[6]
The anticancer effects of these derivatives are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.
Anti-inflammatory Activity
The imidazo[1,2-a]pyridine core is also associated with potent anti-inflammatory effects. Studies on derivatives have shown that these compounds can exert their anti-inflammatory action by modulating the STAT3/NF-κB signaling pathway, which leads to the downregulation of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Carboxylic acid derivatives of imidazo[1,2-a]pyridines have been shown to reduce inflammation in in vivo models and were found to be safer for the gastric mucosa compared to indomethacin.[7]
Antimicrobial and Other Activities
The versatile imidazo[1,2-a]pyridine scaffold has also been explored for its potential in developing agents against various pathogens. Derivatives have shown activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[8] Additionally, the scaffold has been investigated for antiviral, antifungal, and antiprotozoal activities.[1]
A derivative of this compound, specifically 3-(2-Carboxy-2-fluoro-2-phosphonoethyl)this compound, has been identified as an inhibitor of Rab geranylgeranyl transferase (RGGT), an enzyme involved in post-translational modification of Rab GTPases, which are key regulators of membrane trafficking.[4] This finding suggests a potential and specific mechanism of action for derivatives of the target compound.
Signaling Pathways Modulated by Imidazo[1,2-a]pyridine Derivatives
Research into the mechanism of action of imidazo[1,2-a]pyridine derivatives has identified several key signaling pathways that are modulated by these compounds. Understanding these pathways is crucial for the rational design of new drugs based on this scaffold.
STAT3/NF-κB Signaling Pathway
The anti-inflammatory effects of certain imidazo[1,2-a]pyridine derivatives are linked to the inhibition of the STAT3 and NF-κB signaling pathways. These pathways are central to the inflammatory response, and their dysregulation is implicated in various inflammatory diseases and cancers.
Caption: Modulation of the STAT3/NF-κB pathway by Imidazo[1,2-a]pyridine derivatives.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers. Several imidazo[1,2-a]pyridine derivatives have been developed as inhibitors of this pathway, particularly targeting the PI3Kα isoform.[9]
Caption: Inhibition of the PI3K/AKT/mTOR pathway by Imidazo[1,2-a]pyridine derivatives.
Experimental Protocols for Biological Evaluation
The following are generalized protocols for key in vitro assays that can be used to evaluate the biological activity of this compound and its derivatives. These should be optimized for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cell lines and to determine its half-maximal inhibitory concentration (IC₅₀).
Materials:
-
Target cancer cell lines (e.g., A549, HepG2, HCC1937)
-
96-well plates
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
After 24 hours, treat the cells with serial dilutions of this compound. Include a vehicle-only control.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay is used to quantify the induction of apoptosis by a compound.
Materials:
-
Target cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates.
-
Treat the cells with the compound at concentrations around its IC₅₀ value for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis
This assay is used to determine if a compound induces cell cycle arrest at a specific phase.
Materials:
-
Target cancer cell lines
-
6-well plates
-
This compound
-
PBS
-
Ice-cold 70% ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed and treat cells as in the apoptosis assay.
-
Harvest the cells and fix them in ice-cold 70% ethanol.
-
Wash the fixed cells and treat them with RNase A to degrade RNA.
-
Stain the cells with PI.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caption: General experimental workflow for the in vitro biological evaluation.
Safety and Handling
Based on available information, this compound should be handled with care in a laboratory setting. It is recommended to use personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable heterocyclic compound that serves as a key building block in the synthesis of a wide range of biologically active molecules. While direct biological data on the parent compound is sparse in the literature, the extensive research on its derivatives highlights the immense therapeutic potential of the imidazo[1,2-a]pyridine scaffold in areas such as oncology, inflammation, and infectious diseases. Further investigation into the synthesis and biological properties of this compound itself is warranted to fully elucidate its potential as a lead compound for the development of novel therapeutics. This technical guide provides a foundational understanding for researchers and drug development professionals interested in exploring the chemistry and pharmacology of this promising molecule.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo(1,2-a)pyridine-6-carboxylic acid | C8H6N2O2 | CID 7075376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.st [2024.sci-hub.st]
- 4. Frontiers | Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase [frontiersin.org]
- 5. chemmethod.com [chemmethod.com]
- 6. journal.waocp.org [journal.waocp.org]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Theoretical and Experimental Analysis of Imidazo[1,2-a]pyridine-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and experimental methodologies for the structural analysis of Imidazo[1,2-a]pyridine-6-carboxylic acid. This compound belongs to the imidazo[1,2-a]pyridine class, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities, including potential anticancer and anti-inflammatory properties. A thorough understanding of its molecular structure is paramount for elucidating its mechanism of action and for the rational design of new therapeutic agents.
Theoretical Calculations on Molecular Structure
Theoretical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting and understanding the molecular properties of compounds like this compound. These computational methods allow for the determination of the optimized molecular geometry, electronic properties, and vibrational frequencies in the gaseous phase.
A recommended computational approach involves geometry optimization using the B3LYP functional with a 6-311++G(d,p) basis set.[1] This level of theory has been shown to provide a good balance between accuracy and computational cost for similar heterocyclic compounds.[2][3]
Workflow for Theoretical and Experimental Analysis of this compound
Caption: A flowchart illustrating the integrated theoretical and experimental workflow for the structural elucidation of this compound.
Predicted Molecular Geometry
Table 1: Comparison of Selected Calculated Bond Lengths (Å) and Bond Angles (°) for Imidazo[1,2-a]pyridine
| Parameter | B3LYP/6-31G(d) |
| Bond Lengths (Å) | |
| N1-C2 | 1.381 |
| C2-C3 | 1.375 |
| C3-N4 | 1.385 |
| N4-C5 | 1.388 |
| C5-C6 | 1.403 |
| C6-C7 | 1.378 |
| C7-C8 | 1.400 |
| C8-N1 | 1.321 |
| C8a-N4 | 1.388 |
| Bond Angles (°) | |
| C8-N1-C2 | 107.8 |
| N1-C2-C3 | 110.1 |
| C2-C3-N4 | 108.0 |
| C3-N4-C8a | 107.1 |
| N4-C5-C6 | 118.8 |
| C5-C6-C7 | 120.7 |
| C6-C7-C8 | 119.3 |
| C7-C8-N1 | 131.0 |
| C5-C8a-N4 | 120.3 |
Note: Data for the parent imidazo[1,2-a]pyridine molecule. The numbering of atoms may differ for the 6-carboxylic acid derivative.
Electronic Properties
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic transitions and reactivity of a molecule. The energy gap between HOMO and LUMO provides insights into the chemical stability and reactivity. For imidazo[1,2-a]pyridine derivatives, these properties are influenced by the nature and position of substituents.
Table 2: Predicted Electronic Properties of this compound (Hypothetical)
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Note: These are hypothetical values and would need to be confirmed by specific DFT calculations for this compound.
Vibrational Frequencies
Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of the molecule. The calculated frequencies are typically scaled to correct for anharmonicity and the limitations of the theoretical model. These predictions are invaluable for the assignment of experimental vibrational bands.
Table 3: Predicted and Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups in Imidazo[1,2-a]pyridine Derivatives
| Functional Group | Predicted (Scaled) | Experimental (Typical Range) |
| C=O (Carboxylic Acid) | 1720 | 1700-1725 |
| O-H (Carboxylic Acid) | 3300 | 2500-3300 (broad) |
| C=N (Imidazole) | 1630 | 1610-1640 |
| C-H (Aromatic) | 3100 | 3000-3100 |
Experimental Protocols
The synthesis and characterization of this compound are essential for validating the theoretical predictions and for its further use in drug development.
Synthesis
A common synthetic route to imidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine derivative with an α-haloketone. For this compound, a suitable starting material would be 2-amino-5-carboxypyridine.
General Synthetic Protocol:
-
Reaction Setup: A solution of 2-amino-5-carboxypyridine and an appropriate α-halocarbonyl compound (e.g., chloroacetaldehyde) in a suitable solvent (e.g., ethanol) is prepared.
-
Reaction Conditions: The mixture is typically refluxed for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is achieved by recrystallization or column chromatography.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for the structural elucidation of organic molecules. For this compound, the spectra would be recorded in a suitable deuterated solvent (e.g., DMSO-d₆).
-
¹H NMR: The spectrum is expected to show distinct signals for the protons on the imidazo[1,2-a]pyridine core and the carboxylic acid proton. The chemical shifts and coupling constants provide information about the connectivity of the atoms. For similar imidazo[1,2-a]pyridine derivatives, protons on the pyridine ring typically appear in the range of δ 7.0-9.0 ppm, while protons on the imidazole ring appear around δ 7.5-8.0 ppm.[4]
-
¹³C NMR: The ¹³C NMR spectrum will show signals for all the carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid group, which is expected to resonate at a downfield chemical shift (typically > 160 ppm).[4]
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be recorded using a KBr pellet or as a thin film. Key expected vibrational bands are listed in Table 3. The C=O stretching vibration of the carboxylic acid and the broad O-H stretching band are characteristic features.[4]
Crystallographic Analysis
Single-Crystal X-ray Diffraction: This technique provides the most definitive three-dimensional structure of a molecule in the solid state.
-
Crystal Growth: Single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution in an appropriate solvent.
-
Data Collection and Structure Refinement: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected. The resulting data are used to solve and refine the crystal structure, providing precise bond lengths, bond angles, and information about intermolecular interactions such as hydrogen bonding.
Conclusion
The combination of theoretical calculations and experimental characterization provides a powerful and comprehensive approach to understanding the molecular structure of this compound. While specific published data for this exact molecule is limited, the methodologies outlined in this guide, based on studies of related compounds, offer a robust framework for its analysis. Such detailed structural information is crucial for advancing the development of new pharmaceuticals based on the promising imidazo[1,2-a]pyridine scaffold.
References
A Technical Guide to the IUPAC Nomenclature of Substituted Imidazo[1,2-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the IUPAC nomenclature for substituted imidazo[1,2-a]pyridines, a crucial class of heterocyclic compounds with significant therapeutic potential. A systematic approach to naming these molecules is essential for clear communication and unambiguous identification in research and development. This document also presents key biological data, detailed experimental protocols for their synthesis, and visual representations of relevant signaling pathways and experimental workflows.
Core IUPAC Nomenclature of Imidazo[1,2-a]pyridine
The foundation of naming any substituted imidazo[1,2-a]pyridine lies in understanding the numbering and orientation of the parent fused ring system.
The Imidazo[1,2-a]pyridine Ring System
Imidazo[1,2-a]pyridine is a fused bicyclic aromatic heterocycle consisting of an imidazole ring fused to a pyridine ring. The fusion occurs between the 1,2-positions of the imidazole and the 'a' face (the bond between the nitrogen and an adjacent carbon) of the pyridine ring.
Numbering Convention
The numbering of the imidazo[1,2-a]pyridine ring system follows the IUPAC guidelines for fused heterocyclic systems. The bridgehead nitrogen atom is assigned position 4. Numbering then proceeds around the ring to give the lowest possible locants to the other heteroatom (the second nitrogen). In this case, the numbering starts from the carbon atom adjacent to the bridgehead nitrogen in the six-membered ring and proceeds sequentially around the perimeter of the bicyclic system. The established numbering is as follows:
Figure 1. IUPAC numbering of the imidazo[1,2-a]pyridine scaffold.
Rules for Naming Substituted Derivatives
When naming substituted imidazo[1,2-a]pyridines, the following IUPAC rules should be applied:
-
Identify the Parent Heterocycle: The parent is always "imidazo[1,2-a]pyridine".
-
Identify and Name the Substituents: All groups attached to the ring system are treated as substituents. Their names are derived from standard IUPAC organic nomenclature (e.g., -CH₃ is methyl, -Br is bromo, -NO₂ is nitro).
-
Number the Substituents: Assign a locant (the number of the carbon or nitrogen atom to which it is attached) to each substituent.
-
Determine the Principal Functional Group (if any): If multiple functional groups are present, the one with the highest priority according to IUPAC rules determines the suffix of the name. All other functional groups are named as prefixes. For a comprehensive list of functional group priorities, refer to IUPAC guidelines. Generally, carboxylic acids and their derivatives have the highest priority, followed by aldehydes, ketones, alcohols, and amines.
-
Alphabetize the Substituents: The substituent prefixes are listed in alphabetical order, ignoring any numerical prefixes like "di-", "tri-", etc.
-
Construct the Full Name: The name is assembled as follows: (Locants)-(Prefixes)-(Parent Name)-(Suffix, if applicable).
Example:
A methyl group at position 2 and a bromine atom at position 6 would be named: 6-bromo-2-methylimidazo[1,2-a]pyridine .
If a carboxylic acid group is at position 3, it becomes the principal functional group, and the name would be: 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid .
Quantitative Data on Substituted Imidazo[1,2-a]pyridines
The biological activity of substituted imidazo[1,2-a]pyridines is highly dependent on the nature and position of their substituents. The following tables summarize some of the reported quantitative data for these compounds.
Anticancer Activity
Many substituted imidazo[1,2-a]pyridines have been investigated for their potential as anticancer agents. Table 1 presents the half-maximal inhibitory concentration (IC₅₀) values for a selection of these compounds against various cancer cell lines.
| Compound | Substituents | Cell Line | IC₅₀ (µM) | Reference |
| 1 | 2-(4-chlorophenyl)-3-(phenylamino) | HT-29 (Colon) | 4.15 ± 2.93 | [1] |
| 2 | 2-(1H-indol-3-yl)-3-(phenylamino) | HT-29 (Colon) | 18.34 ± 1.22 | [1] |
| 3 | 2-(furan-2-yl)-3-((4-methoxyphenyl)amino) | MCF-7 (Breast) | 66.48 ± 37.87 | [1] |
| 4 | 2-methyl-3-{1-[(4-fluorophenyl)sulfonyl]-1H-pyrazol-3-yl} | A375 (Melanoma) | 0.14 | [2][3] |
| 5 | 2-methyl-3-{1-[(4-fluorophenyl)sulfonyl]-1H-pyrazol-3-yl} | HeLa (Cervical) | 0.21 | [2][3] |
| 6 | 2-(4-(methylsulfonyl)phenyl)-3-((4-chlorophenyl)amino)-8-methyl | A549 (Lung) | 50.56 | [4] |
| 7 | N-(4-chlorobenzyl)-4-(imidazo[1,2-a]pyridin-2-yl)benzamide | HepG2 (Liver) | 51.52 | [4] |
Kinase Inhibitory Activity
The mechanism of action for many anticancer imidazo[1,2-a]pyridines involves the inhibition of protein kinases. Table 2 shows the IC₅₀ values for selected compounds against specific kinase targets.
| Compound | Substituents | Kinase Target | IC₅₀ (µM) | Reference |
| 8 | 2-methyl-3-{1-[(4-fluorophenyl)sulfonyl]-1H-pyrazol-3-yl} | PI3K p110α | 0.67 | [2][3] |
| 9 | 2-methyl-3-{1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-3-yl} | PI3K p110α | 0.0018 | [2][3] |
| 10 | 2-(thiazol-2-yl)-3-{1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-3-yl} | PI3K p110α | 0.0028 | [2][3] |
Experimental Protocols
The synthesis of substituted imidazo[1,2-a]pyridines can be achieved through various synthetic routes. A common and versatile method is the multicomponent Groebke–Blackburn–Bienaymé reaction.
General Procedure for the Synthesis of 3-Aminoimidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction[5]
Materials:
-
Aldehyde (1.0 equiv.)
-
2-Aminopyridine (1.0 equiv.)
-
Isocyanide (1.0 equiv.)
-
Phenylboronic acid (PBA) (10 mol%)
-
Methanol (solvent)
Procedure:
-
To a sealed 10 mL vial, add the aldehyde (1.0 equiv.), 2-aminopyridine (1.0 equiv.), the appropriate isocyanide (1.0 equiv.), and phenylboronic acid (10 mol%).
-
Add methanol as the solvent.
-
The reaction mixture is then subjected to ultrasonication at 42 kHz.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product is purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the mobile phase.
Characterization Data for a Representative Compound (5a): N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine[5]
-
Yield: 86%
-
¹H NMR (500 MHz, CDCl₃) δ: 7.97 (dd, J = 6.9, 0.8 Hz, 1H), 7.41 (dd, J = 6.5, 0.7 Hz, 2H), 7.02 (dd, J = 8.4, 7.3 Hz, 1H), 6.78 (d, J = 3.2, 1H), 6.69 (t, J = 6.5, 1H), 6.49–6.46 (m, 1H), 3.53 (s, 1H), 2.91–2.85 (m, 1H), 1.83–1.79 (m, 2H), 1.67–1.63 (m, 2H), 1.54–1.50 (m, 1H), 1.23–1.10 (m, 5H) ppm.[5]
-
HRMS (ESI-TOF) m/z: calcd. for C₁₇H₂₀N₃O⁺ [M + H]⁺ 282.1601, found 282.1616.[5]
Signaling Pathways and Experimental Workflows
Substituted imidazo[1,2-a]pyridines often exert their biological effects by modulating key cellular signaling pathways implicated in diseases such as cancer.
Inhibition of the PI3K/AKT/mTOR Signaling Pathway
Several imidazo[1,2-a]pyridine derivatives have been shown to inhibit the PI3K/AKT/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival.[2][6]
Figure 2. Inhibition of the PI3K/AKT/mTOR pathway by imidazo[1,2-a]pyridines.
Induction of Apoptosis
Certain substituted imidazo[1,2-a]pyridines have been demonstrated to induce apoptosis (programmed cell death) in cancer cells, often through the modulation of key apoptotic proteins.[7]
Figure 3. Induction of apoptosis by imidazo[1,2-a]pyridines via the p53 pathway.
In Silico Screening Workflow
Computational methods are increasingly used to identify and optimize new drug candidates. The following workflow illustrates a typical in silico screening process for imidazo[1,2-a]pyridine derivatives.[8]
Figure 4. A representative in silico screening workflow for imidazo[1,2-a]pyridine derivatives.
References
- 1. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemmethod.com [chemmethod.com]
- 5. mdpi.com [mdpi.com]
- 6. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthetic Routes to Imidazo[1,2-a]pyridine-6-carboxylic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Imidazo[1,2-a]pyridine-6-carboxylic acid derivatives. This class of compounds is of significant interest in medicinal chemistry due to the prevalence of the imidazo[1,2-a]pyridine scaffold in numerous biologically active molecules. These derivatives have been identified as potent inhibitors of various kinases, including the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.
Key Synthetic Strategies
Several synthetic strategies can be employed to access the this compound core. This document details two primary, well-documented routes:
-
Synthesis from 6-Iodo-Imidazo[1,2-a]pyridine via Palladium-Catalyzed Carbonylation: This route involves the initial construction of the imidazo[1,2-a]pyridine ring system followed by the introduction of the carboxylic acid functionality at the C6 position via a palladium-catalyzed carbonylation reaction.
-
Synthesis from 2-Amino-5-cyanopyridine: This approach begins with a commercially available or readily synthesized cyanopyridine derivative. The imidazo[1,2-a]pyridine ring is formed, and the cyano group is subsequently hydrolyzed to the target carboxylic acid.
Route 1: From 6-Iodo-Imidazo[1,2-a]pyridine via Palladium-Catalyzed Carbonylation
This synthetic approach offers a reliable method for introducing the carboxylic acid group at a late stage, which can be advantageous for the synthesis of a library of derivatives.
Experimental Protocols
Step 1: Synthesis of 6-Iodo-Imidazo[1,2-a]pyridine
This procedure is adapted from the synthesis of iodoimidazo[1,2-a]pyridine substrates.[1]
-
Materials: 2-Amino-5-iodopyridine, Chloroacetaldehyde (50% aqueous solution), Ethanol.
-
Procedure:
-
To a solution of 2-amino-5-iodopyridine (1.0 eq) in ethanol, add chloroacetaldehyde (1.2 eq, 50% aqueous solution).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford 6-iodo-imidazo[1,2-a]pyridine.
-
Step 2: Palladium-Catalyzed Carbonylation to Ethyl Imidazo[1,2-a]pyridine-6-carboxylate
This protocol is a general procedure adapted from palladium-catalyzed carbonylation of aryl halides.[2]
-
Materials: 6-Iodo-Imidazo[1,2-a]pyridine, Palladium(II) acetate (Pd(OAc)₂), 1,3-Bis(diphenylphosphino)propane (dppp), Triethylamine (Et₃N), Ethanol (absolute), Carbon monoxide (CO) gas.
-
Procedure:
-
In a high-pressure reaction vessel, combine 6-iodo-imidazo[1,2-a]pyridine (1.0 eq), Pd(OAc)₂ (0.05 eq), and dppp (0.1 eq).
-
Add absolute ethanol as the solvent, followed by triethylamine (2.0 eq).
-
Seal the vessel and purge with carbon monoxide gas three times.
-
Pressurize the vessel with carbon monoxide to 10-15 atm.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
After cooling to room temperature, carefully vent the CO gas.
-
Filter the reaction mixture through a pad of celite and wash with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes) to yield ethyl imidazo[1,2-a]pyridine-6-carboxylate.
-
Step 3: Hydrolysis to this compound
-
Materials: Ethyl imidazo[1,2-a]pyridine-6-carboxylate, Lithium hydroxide (LiOH), Tetrahydrofuran (THF), Water.
-
Procedure:
-
Dissolve ethyl imidazo[1,2-a]pyridine-6-carboxylate (1.0 eq) in a mixture of THF and water.
-
Add LiOH (2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH 3-4 with 1N HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.
-
Quantitative Data
| Step | Product | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 6-Iodo-Imidazo[1,2-a]pyridine | 2-Amino-5-iodopyridine | Chloroacetaldehyde | Ethanol | Reflux | 4-6 | 84-91[1] |
| 2 | Ethyl Imidazo[1,2-a]pyridine-6-carboxylate | 6-Iodo-Imidazo[1,2-a]pyridine | Pd(OAc)₂, dppp, Et₃N, CO | Ethanol | 100-120 | 12-24 | 70-85 (Estimated) |
| 3 | This compound | Ethyl Imidazo[1,2-a]pyridine-6-carboxylate | LiOH | THF/Water | RT | 2-4 | >90 (Typical) |
Workflow Diagram
Caption: Synthetic workflow for Route 1.
Route 2: From 2-Amino-5-cyanopyridine
This route utilizes a readily available starting material and builds the imidazo[1,2-a]pyridine ring, followed by hydrolysis of the nitrile to the carboxylic acid.
Experimental Protocols
Step 1: Synthesis of 2-Amino-5-cyanopyridine (if not commercially available)
This procedure is based on the cyanation of 2-amino-5-bromopyridine.
-
Materials: 2-Amino-5-bromopyridine, Zinc cyanide (Zn(CN)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), 1,1'-Bis(diphenylphosphino)ferrocene (dppf), Dimethylformamide (DMF).
-
Procedure:
-
To a solution of 2-amino-5-bromopyridine (1.0 eq) in DMF, add Zn(CN)₂ (0.6 eq), Pd₂(dba)₃ (0.02 eq), and dppf (0.08 eq).
-
Degas the mixture with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to 120 °C for 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes) to obtain 2-amino-5-cyanopyridine.
-
Step 2: Synthesis of Imidazo[1,2-a]pyridine-6-carbonitrile
This is a classical condensation reaction.
-
Materials: 2-Amino-5-cyanopyridine, Chloroacetaldehyde (50% aqueous solution), Ethanol.
-
Procedure:
-
Follow the same procedure as in Route 1, Step 1, using 2-amino-5-cyanopyridine as the starting material.
-
Step 3: Hydrolysis of Imidazo[1,2-a]pyridine-6-carbonitrile to this compound
This protocol is adapted from the hydrolysis of cyanopyridines.
-
Materials: Imidazo[1,2-a]pyridine-6-carbonitrile, Sodium hydroxide (NaOH), Water, Hydrochloric acid (HCl).
-
Procedure:
-
In a round-bottom flask, suspend Imidazo[1,2-a]pyridine-6-carbonitrile (1.0 eq) in an aqueous solution of NaOH (e.g., 6M).
-
Heat the mixture to reflux for 8-12 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and carefully acidify with concentrated HCl to pH 3-4.
-
The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry.
-
If the product does not precipitate, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound.
-
Quantitative Data
| Step | Product | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-5-cyanopyridine | 2-Amino-5-bromopyridine | Zn(CN)₂, Pd₂(dba)₃, dppf | DMF | 120 | 12-18 | 70-90 (Typical) |
| 2 | Imidazo[1,2-a]pyridine-6-carbonitrile | 2-Amino-5-cyanopyridine | Chloroacetaldehyde | Ethanol | Reflux | 4-6 | 80-90 (Estimated) |
| 3 | This compound | Imidazo[1,2-a]pyridine-6-carbonitrile | NaOH, HCl | Water | Reflux | 8-12 | 80-95 (Typical) |
Workflow Diagram
Caption: Synthetic workflow for Route 2.
Other Potential Synthetic Routes
-
Classical Condensation with a Carboxy-Substituted Aminopyridine: A direct approach would involve the condensation of 2-amino-5-carboxypyridine or its ester with an α-haloketone. While this is a plausible route, specific literature with detailed protocols and yields for this particular starting material is currently limited.
-
Multi-Component Reactions (MCRs): The Groebke–Blackburn–Bienaymé reaction is a powerful tool for the synthesis of 3-amino-imidazo[1,2-a]pyridines.[3] In principle, a 2-aminopyridine with a carboxylic acid or ester at the 5-position could be used as a component. However, specific examples leading to the target compound are not well-documented in the literature.
Signaling Pathway Inhibition by Imidazo[1,2-a]pyridine Derivatives
Derivatives of imidazo[1,2-a]pyridine have been shown to be potent inhibitors of the PI3K/Akt/mTOR signaling pathway.[2][4] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its hyperactivation is a hallmark of many cancers. Inhibition of this pathway by imidazo[1,2-a]pyridine derivatives can lead to cell cycle arrest and apoptosis in cancer cells.
PI3K/Akt/mTOR Signaling Pathway
Caption: Inhibition of the PI3K/Akt/mTOR pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Groebke-Blackburn-Bienaymé Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Amino-5-cyanopyridine synthesis - chemicalbook [chemicalbook.com]
Application of Imidazo[1,2-a]pyridine-6-carboxylic Acid in Anticancer Drug Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,2-a]pyridines are a class of nitrogen-containing heterocyclic compounds that have emerged as a significant scaffold in the design and development of novel anticancer agents. Their versatile chemical nature allows for structural modifications that can lead to potent and selective inhibitors of various cancer-related targets. This document provides detailed application notes on the use of imidazo[1,2-a]pyridine-6-carboxylic acid and its derivatives in anticancer drug design, along with comprehensive protocols for key experimental assays.
Application Notes
Derivatives of the imidazo[1,2-a]pyridine core have demonstrated considerable efficacy against a range of cancer cell lines, including those of breast, lung, liver, colon, cervical, and melanoma origin.[1][2] The anticancer activity of these compounds is often attributed to their ability to modulate critical signaling pathways that are frequently dysregulated in cancer.
One of the primary mechanisms of action for many imidazo[1,2-a]pyridine derivatives is the inhibition of the PI3K/Akt/mTOR signaling pathway.[3] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers. By targeting key kinases in this cascade, such as PI3Kα, these compounds can effectively induce cell cycle arrest and apoptosis in cancer cells.[3]
Furthermore, some imidazo[1,2-a]pyridine derivatives have been shown to target other crucial cellular components and pathways, including:
-
Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs by certain imidazo[1,2-a]pyridine compounds can halt the cell cycle progression, preventing cancer cell division.[1]
-
c-Met: As potent c-Met inhibitors, these derivatives can block signaling pathways involved in tumor growth, invasion, and metastasis.[1]
-
Tubulin Polymerization: Some compounds inspired by the imidazo[1,2-a]pyridine scaffold have been shown to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.[1]
-
STAT3/NF-κB Signaling: Modulation of the STAT3/NF-κB pathway by these derivatives can suppress inflammatory responses and reduce the expression of pro-survival genes in cancer cells.
The versatility of the imidazo[1,2-a]pyridine scaffold also extends to its use in bioimaging, with certain derivatives exhibiting fluorescent properties that allow for the visualization of cellular components like mitochondria. This dual functionality as both therapeutic and diagnostic agents makes them particularly valuable tools in cancer research and drug development.
Quantitative Data Summary
The following tables summarize the in vitro anticancer activity of various imidazo[1,2-a]pyridine derivatives, as indicated by their half-maximal inhibitory concentration (IC50) values against different cancer cell lines.
| Compound/Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 6 | A375 | Melanoma | 9.7 (48h) | |
| WM115 | Melanoma | 12.5 (48h) | ||
| HeLa | Cervical Cancer | 44.6 (48h) | ||
| Compound 13k | HCC827 | Non-small cell lung | 0.09 | [3] |
| A549 | Non-small cell lung | 0.21 | [3] | |
| SH-SY5Y | Neuroblastoma | 0.43 | [3] | |
| HEL | Erythroid/leukocyte leukemia | 0.15 | [3] | |
| MCF-7 | Breast Cancer | 0.18 | [3] | |
| IP-5 | HCC1937 | Breast Cancer | 45 | [2] |
| IP-6 | HCC1937 | Breast Cancer | 47.7 | [2] |
| IP-7 | HCC1937 | Breast Cancer | 79.6 | [2] |
| HB9 | A549 | Lung Cancer | 50.56 (24h) | [4] |
| HB10 | HepG2 | Liver Carcinoma | 51.52 (24h) | [4] |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways targeted by imidazo[1,2-a]pyridine derivatives in cancer cells.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
References
Application Notes and Protocols for Amide Coupling Reactions with Imidazo[1,2-a]pyridine-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of amides via the coupling of Imidazo[1,2-a]pyridine-6-carboxylic acid with various amines. The methodologies outlined below utilize common and efficient coupling reagents, ensuring broad applicability in medicinal chemistry and drug development projects.
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and approved pharmaceuticals. The derivatization of this core structure, particularly through the formation of amide bonds at the 6-position, is a common strategy in the exploration of structure-activity relationships (SAR) for various therapeutic targets. This document details two robust protocols for the amide coupling of this compound, a key intermediate in the synthesis of diverse compound libraries.
General Reaction Scheme
The amide coupling reaction involves the activation of the carboxylic acid group of this compound, followed by nucleophilic attack by a primary or secondary amine to form the corresponding amide.
Caption: General workflow of the amide coupling reaction.
Data Presentation: Summary of Reaction Conditions
The following table summarizes the key quantitative data for two common amide coupling protocols with this compound.
| Parameter | Protocol 1: HATU Coupling | Protocol 2: EDC/HOBt Coupling |
| This compound | 1.0 eq | 1.0 eq |
| Amine | 1.2 eq | 1.0 eq |
| Coupling Reagent | HATU (1.5 eq) | EDCI (1.5 eq) |
| Additive | - | HOBt (1.5 eq) |
| Base | DIPEA (2.0 - 5.0 eq) | DIPEA (5.0 eq) |
| Solvent | DMF or DCM | DMF |
| Temperature | Room Temperature (25 °C) | Room Temperature |
| Reaction Time | 1 - 2 hours | 1 hour |
Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling
This protocol is highly efficient and suitable for a wide range of amines, including those that are less nucleophilic.
Materials:
-
This compound
-
Amine of choice
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)
-
Standard laboratory glassware and stirring apparatus
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF or DCM, add HATU (1.5 eq) and DIPEA (2.0 eq).[1]
-
Stir the mixture at room temperature (25 °C) for 30 minutes under an inert atmosphere.[1]
-
Add the desired amine (1.2 eq) to the reaction mixture.[1]
-
Continue stirring at room temperature for 1 hour, monitoring the reaction progress by TLC or LC-MS.[1]
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
Caption: Workflow for HATU-mediated amide coupling.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This classic and cost-effective protocol is a reliable alternative for many amide coupling reactions.
Materials:
-
This compound hydrochloride salt
-
Amine of choice
-
EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Standard laboratory glassware and stirring apparatus
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction vessel, combine this compound hydrochloride salt (1.0 eq), the desired amine (1.0 eq), EDCI (1.5 eq), HOBt (1.5 eq), and DIPEA (5.0 eq) in anhydrous DMF.[2]
-
Stir the reaction mixture at room temperature for 1 hour under an inert atmosphere.[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure amide.
Caption: Workflow for EDC/HOBt-mediated amide coupling.
Conclusion
The protocols described provide reliable and reproducible methods for the synthesis of a wide array of amides derived from this compound. The choice between the HATU and EDC/HOBt methods will depend on the specific substrate, cost considerations, and desired reaction kinetics. These application notes serve as a valuable resource for researchers engaged in the synthesis and optimization of imidazo[1,2-a]pyridine-based compounds for drug discovery and development.
References
Application Notes and Protocols: Imidazo[1,2-a]pyridine-6-carboxylic Acid in the Synthesis of PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of imidazo[1,2-a]pyridine-6-carboxylic acid and its derivatives as key intermediates in the synthesis of potent and selective Phosphoinositide 3-kinase (PI3K) inhibitors. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many human cancers. Consequently, inhibitors of this pathway, particularly those targeting the p110α isoform of PI3K, are of significant interest in oncology drug discovery.
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in the development of PI3K inhibitors.[1][2] This core can be strategically functionalized at various positions to optimize potency, selectivity, and pharmacokinetic properties. This document will focus on the synthetic routes and biological activities of derivatives synthesized from imidazo[1,2-a]pyridine carboxylic acid intermediates.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of representative imidazo[1,2-a]pyridine-based PI3K inhibitors against the target kinase and various cancer cell lines.
Table 1: In Vitro Inhibitory Activity of 2,6,8-Substituted Imidazo[1,2-a]pyridine Derivatives against PI3Kα [1][2]
| Compound ID | R1 (Position 2) | R2 (Position 8) | R3 (Position 6) | PI3Kα IC50 (nM) |
| 15 | Morpholinyl amide | Phenyl | H | >10000 |
| 18 | Morpholinyl amide | 4-pyridyl | H | 150 |
| 19 | Morpholinyl amide | 3-pyridyl | H | 580 |
| 35 | Morpholinyl amide | 4-pyridyl | CH3 | 150 |
| PIK-75 (Control) | - | - | - | - |
Data presented is representative of reported findings. For full details, refer to the cited literature.
Table 2: Anti-proliferative Activity of Compound 35 in Human Cancer Cell Lines [1][2]
| Cell Line | Cancer Type | PIK3CA Status | IC50 (µM) |
| T47D | Breast | Mutant | 7.9 |
| MCF-7 | Breast | Mutant | 9.4 |
Table 3: In Vitro Inhibitory Activity of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives against PI3Kα [3]
| Compound ID | R Group (on quinazoline) | PI3Kα IC50 (nM) |
| 13k | 4-((2-(Diethylamino)ethyl)amino) | 1.94 |
Table 4: Anti-proliferative Activity of Compound 13k in Human Cancer Cell Lines [3]
| Cell Line | Cancer Type | IC50 (µM) |
| HCC827 | Non-small cell lung cancer | 0.09 |
| A549 | Non-small cell lung cancer | 0.23 |
| SH-SY5Y | Neuroblastoma | 0.43 |
| HEL | Erythroid and leukocyte leukemia | 0.11 |
| MCF-7 | Breast | 0.15 |
Experimental Protocols
The following protocols are generalized from published procedures and provide a framework for the synthesis of imidazo[1,2-a]pyridine-based PI3K inhibitors.[1][2][3]
Protocol 1: Synthesis of Ethyl 8-bromo-imidazo[1,2-a]pyridine-2-carboxylate
This protocol describes the initial cyclization to form the core imidazo[1,2-a]pyridine scaffold.
Materials:
-
Substituted 2-amino-3-bromopyridine
-
Ethyl bromopyruvate
-
Ethanol (EtOH)
Procedure:
-
To a solution of the appropriate 2-amino-3-bromopyridine derivative in ethanol, add ethyl bromopyruvate.
-
Heat the reaction mixture to 80 °C and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of solution. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired ethyl 8-bromo-imidazo[1,2-a]pyridine-2-carboxylate.
Protocol 2: Hydrolysis to 8-bromo-imidazo[1,2-a]pyridine-2-carboxylic acid
This step generates the key carboxylic acid intermediate.
Materials:
-
Ethyl 8-bromo-imidazo[1,2-a]pyridine-2-carboxylate
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve the ethyl 8-bromo-imidazo[1,2-a]pyridine-2-carboxylate in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide and heat the mixture to 80 °C for 3 hours.
-
Monitor the hydrolysis by TLC.
-
After completion, cool the reaction mixture and adjust the pH to acidic (pH ~3-4) with a dilute solution of hydrochloric acid.
-
The carboxylic acid product will precipitate. Collect the solid by filtration, wash with water, and dry under vacuum to obtain 8-bromo-imidazo[1,2-a]pyridine-2-carboxylic acid.
Protocol 3: Amidation of the Carboxylic Acid Intermediate
This protocol describes the coupling of the carboxylic acid with various amines to introduce diversity at the 2-position.
Materials:
-
8-bromo-imidazo[1,2-a]pyridine-2-carboxylic acid
-
Desired amine (e.g., morpholine)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Triethylamine (Et₃N)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of 8-bromo-imidazo[1,2-a]pyridine-2-carboxylic acid in DMF, add the desired amine, HBTU, and triethylamine.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the corresponding amide.
Protocol 4: Suzuki-Miyaura Cross-Coupling for C-8 Functionalization
This final step introduces various aryl or heteroaryl groups at the 8-position of the imidazo[1,2-a]pyridine core.
Materials:
-
8-bromo-imidazo[1,2-a]pyridine-2-carboxamide derivative
-
Aryl or heteroaryl boronic acid or ester
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (H₂O)
Procedure:
-
In a reaction vessel, combine the 8-bromo-imidazo[1,2-a]pyridine-2-carboxamide derivative, the corresponding boronic acid or ester, Pd(PPh₃)₄, and K₂CO₃.
-
Add a mixture of 1,4-dioxane and water.
-
Degas the mixture and then heat to 100 °C overnight under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the final compound by column chromatography or preparative HPLC.
Visualizations
PI3K/Akt/mTOR Signaling Pathway
The following diagram illustrates the central role of PI3K in the signaling cascade that promotes cell survival and proliferation. The inhibitors synthesized using the described protocols act to block the phosphorylation of PIP2 to PIP3, thereby inhibiting downstream signaling.
Caption: The PI3K/Akt/mTOR signaling cascade and the inhibitory action of imidazo[1,2-a]pyridine derivatives.
Synthetic Workflow
The diagram below outlines the general multi-step synthesis of 2,6,8-substituted imidazo[1,2-a]pyridine-based PI3K inhibitors.
References
Application Notes and Protocols for High-Throughput Screening Assays Involving Imidazo[1,2-a]pyridine-6-carboxylic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data presentation guidelines for high-throughput screening (HTS) of compound libraries, such as those containing Imidazo[1,2-a]pyridine-6-carboxylic acid, against various biological targets. The following sections outline representative screening workflows and specific assay protocols relevant to the known biological activities of imidazo[1,2-a]pyridine derivatives.
Introduction to Imidazo[1,2-a]pyridines in Drug Discovery
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Derivatives of this versatile heterocycle have been investigated as inhibitors of kinases, epigenetic targets, and as antimicrobial agents.[2][3][4][5] High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify "hit" compounds with desired biological activity.[6] This document details exemplary HTS protocols that can be employed to screen libraries containing this compound and its analogs.
Key HTS Assay Quality Control: The Z'-Factor
A critical parameter for validating the quality of an HTS assay is the Z'-factor.[2][3][7][8] It provides a measure of the statistical separation between the positive and negative controls.
The Z'-factor is calculated using the following formula:
Z' = 1 - (3 * (σp + σn)) / |μp - μn|
Where:
-
μp and σp are the mean and standard deviation of the positive control.
-
μn and σn are the mean and standard deviation of the negative control.
| Z'-Factor Value | Assay Classification |
| > 0.5 | Excellent Assay[2][3] |
| 0 to 0.5 | Marginal Assay[2] |
| < 0 | Unsuitable for HTS[2][7] |
Application Note 1: Kinase Inhibition Screening (e.g., c-MET)
Derivatives of the imidazo[1,2-a]pyridine scaffold have been identified as potent inhibitors of protein kinases such as c-MET.[3] A Homogeneous Time-Resolved Fluorescence (HTRF®) assay is a robust method for HTS of kinase inhibitors.[4][9][10][11]
Signaling Pathway: c-MET
Caption: The c-MET signaling pathway and point of inhibition.
Experimental Protocol: HTRF Kinase Assay[4][11][12]
This protocol is designed for a 384-well plate format.
Materials:
-
Recombinant human c-MET kinase
-
Biotinylated peptide substrate
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
HTRF Detection Reagents: Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665.
-
Test compounds (e.g., this compound library) dissolved in DMSO.
-
384-well low-volume plates (white).
-
HTRF-compatible plate reader.
Procedure:
-
Compound Dispensing: Add 0.5 µL of test compound dilutions or DMSO (as a control) to the wells of a 384-well plate.
-
Enzyme Addition: Add 5.5 µL of c-MET kinase diluted in assay buffer to each well.
-
Incubation: Incubate the plate for 15 minutes at room temperature.
-
Initiation of Reaction: Add 2 µL of a solution containing the peptide substrate and ATP in assay buffer to initiate the kinase reaction.
-
Reaction Incubation: Incubate for 60 minutes at room temperature.
-
Detection: Add 2 µL of HTRF detection reagents (Europium cryptate-antibody and Streptavidin-XL665) diluted in detection buffer to stop the reaction and initiate the detection process.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 620 nm and 665 nm.[4]
Data Presentation
The HTRF ratio (665nm/620nm * 10,000) is used to calculate the percent inhibition for each compound. Dose-response curves are then generated for "hit" compounds to determine their IC50 values.
| Compound ID | Target | Assay Format | IC50 (nM) | Z'-Factor |
| Imidazo[1,2-a]pyridine-C1 | c-MET | HTRF | 12.8 | 0.85 |
| Imidazo[1,2-a]pyridine-C2 | c-MET | HTRF | 45.3 | 0.85 |
| Staurosporine (Control) | c-MET | HTRF | 5.2 | 0.85 |
Application Note 2: Epigenetic Target Engagement (e.g., ENL/AF9 YEATS Domain)
Amido-imidazopyridine derivatives have been identified as inhibitors of the ENL/AF9 YEATS domain, a reader of histone acylation, making it a target in acute leukemia.[5][12][13][14] The Cellular Thermal Shift Assay (CETSA®) is a powerful method to confirm target engagement in a cellular environment.[1][5][15][16][17]
Logical Workflow: High-Throughput CETSA
Caption: High-throughput cellular thermal shift assay workflow.
Experimental Protocol: High-Throughput CETSA[5][16][17]
This protocol is adapted for a 384-well format using a HiBiT-tagged protein for detection.
Materials:
-
HEK293 cells engineered to express ENL(YEATS)-HiBiT fusion protein.
-
Cell culture medium (e.g., DMEM).
-
Test compounds (e.g., this compound library) in DMSO.
-
384-well PCR plates.
-
Thermocycler for 384-well plates.
-
Lysis buffer.
-
Luminescent substrate for HiBiT detection.
-
Luminescence plate reader.
Procedure:
-
Cell Plating: Dispense 20 µL of cell suspension (e.g., 2.5 x 10⁶ cells/mL) into each well of a 384-well PCR plate.
-
Compound Addition: Acoustically transfer test compounds or DMSO (vehicle control) to the wells.
-
Incubation: Incubate the plates for 1 hour at 37°C.
-
Thermal Challenge: Heat the plates in a thermocycler for 3.5 minutes at a single optimized temperature (e.g., 52°C) that results in partial protein denaturation.
-
Cooling: Allow the plates to cool to room temperature.
-
Lysis: Add lysis buffer and incubate to lyse the cells.
-
Centrifugation: Centrifuge the plates at low speed to pellet the aggregated, denatured proteins.
-
Supernatant Transfer: Carefully transfer the supernatant containing the soluble protein fraction to a new 384-well white plate.
-
Detection: Add the luminescent HiBiT substrate.
-
Data Acquisition: Read luminescence on a plate reader. A higher signal indicates more soluble protein, signifying stabilization by the compound.
Data Presentation
Data is normalized to the vehicle control (DMSO). Compounds that stabilize the target protein will show a higher luminescence signal compared to the control.
| Compound ID | Target | Assay Format | EC50 (nM) | Max Stabilization (%) |
| Imidazo[1,2-a]pyridine-E1 | ENL YEATS | CETSA | 205 | 85 |
| Imidazo[1,2-a]pyridine-E2 | ENL YEATS | CETSA | 750 | 62 |
| SR-0813 (Control)[5] | ENL YEATS | CETSA | 25 | 95 |
Application Note 3: Whole-Cell Antimicrobial Screening (e.g., Mycobacterium tuberculosis)
The imidazo[1,2-a]pyridine scaffold is present in compounds with potent activity against Mycobacterium tuberculosis (Mtb).[4][18] A common primary HTS assay for Mtb is a cell-based assay using a reagent like AlamarBlue or resazurin to measure metabolic activity as an indicator of cell viability.[6]
Experimental Workflow: Mtb Growth Inhibition HTS
Caption: High-throughput screening workflow for Mtb inhibitors.
Experimental Protocol: Microplate AlamarBlue Assay (MABA)[6]
This protocol is performed in a BSL-3 laboratory and adapted for a 384-well plate format.
Materials:
-
Mycobacterium tuberculosis H37Rv strain.
-
Middlebrook 7H9 broth supplemented with OADC and Tween-80.
-
Test compounds (e.g., this compound library) in DMSO.
-
Positive control (e.g., Isoniazid) and negative control (DMSO).
-
AlamarBlue™ reagent.
-
Sterile 384-well plates.
-
Plate reader capable of measuring fluorescence or absorbance.
Procedure:
-
Compound Plating: Dispense test compounds to a final concentration of ~10 µM into 384-well plates. Include positive and negative control wells.
-
Bacterial Inoculum: Prepare a suspension of Mtb H37Rv in 7H9 broth and adjust to a specified optical density.
-
Inoculation: Inoculate the plates with the Mtb suspension.
-
Incubation: Seal the plates and incubate at 37°C for 5-7 days.
-
Reagent Addition: Add AlamarBlue™ reagent to each well.
-
Second Incubation: Re-incubate the plates for 24 hours.
-
Data Acquisition: Measure fluorescence (Ex 560 nm, Em 590 nm) or absorbance (570 nm and 600 nm). Viable, metabolically active cells reduce the blue resazurin to the pink, fluorescent resorufin.
Data Presentation
Percent inhibition is calculated relative to the positive (no growth) and negative (growth) controls. Hits are typically defined as compounds causing ≥90% inhibition.[6]
| Compound ID | Target Organism | Assay Format | MIC (µM) |
| Imidazo[1,2-a]pyridine-T1 | M. tuberculosis H37Rv | MABA | 0.2 |
| Imidazo[1,2-a]pyridine-T2 | M. tuberculosis H37Rv | MABA | 1.5 |
| Isoniazid (Control) | M. tuberculosis H37Rv | MABA | 0.05 |
References
- 1. High-Throughput Detection of Ligand-Protein Binding Using a SplitLuc Cellular Thermal Shift Assay | Springer Nature Experiments [experiments.springernature.com]
- 2. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 3. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 4. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. High Throughput Screening for Inhibitors of Mycobacterium tuberculosis H37Rv - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assay.dev [assay.dev]
- 8. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HTRF Kinase Assay Development and Methods in Inhibitor Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-Throughput Detection of Ligand-Protein Binding using a SplitLuc Cellular Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Functionalization of Imidazo[1,2-a]pyridine-6-carboxylic Acid at C-2 and C-3 Positions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the chemical functionalization of the imidazo[1,2-a]pyridine-6-carboxylic acid scaffold at the C-2 and C-3 positions. This privileged heterocyclic motif is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic modification of this scaffold at the C-2 and C-3 positions is critical for modulating its pharmacological properties and developing novel drug candidates.
The inherent electronic properties of the imidazo[1,2-a]pyridine ring system dictate its reactivity. The C-3 position is the most electron-rich and, therefore, highly susceptible to electrophilic attack and direct C-H functionalization. Conversely, the C-2 position is less reactive towards direct functionalization. A common and effective strategy for C-2 modification involves an initial halogenation step followed by transition-metal-catalyzed cross-coupling reactions.
The presence of a carboxylic acid group at the C-6 position, an electron-withdrawing group, influences the overall reactivity of the heterocyclic system. This deactivating effect can render functionalization reactions, particularly at the C-3 position, more challenging compared to the unsubstituted imidazo[1,2-a]pyridine. To mitigate this, and to avoid potential side reactions, the carboxylic acid is typically protected as an ester, with the methyl ester being a common and commercially available starting material.
This document outlines protocols for the protection of the C-6 carboxylic acid, followed by detailed methodologies for C-3 and C-2 functionalization of the resulting methyl ester.
Section 1: Protection of the C-6 Carboxylic Acid
To facilitate the functionalization at the C-2 and C-3 positions and to prevent interference from the carboxylic acid moiety, it is highly recommended to protect it as a methyl ester. Methyl imidazo[1,2-a]pyridine-6-carboxylate is also commercially available, providing a convenient starting point.
General Workflow for Esterification
Caption: General workflow for the esterification of this compound.
Section 2: C-3 Position Functionalization
The C-3 position of the imidazo[1,2-a]pyridine ring is the most nucleophilic and readily undergoes C-H functionalization. A variety of substituents can be introduced at this position using transition-metal-catalyzed C-H activation or other methods.
Palladium-Catalyzed C-3 Arylation
Palladium-catalyzed direct C-H arylation is a powerful method for the introduction of aryl groups at the C-3 position. The electron-withdrawing nature of the C-6 ester may require the use of more electron-rich phosphine ligands and potentially higher reaction temperatures to achieve good yields.
-
Reaction Setup: To a dry Schlenk tube, add methyl imidazo[1,2-a]pyridine-6-carboxylate (1.0 equiv.), the corresponding aryl bromide (1.5 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.), and a suitable phosphine ligand such as SPhos (0.1 equiv.).
-
Base and Solvent: Add potassium pivalate (PivOK, 2.0 equiv.) as the base and anhydrous 1,4-dioxane as the solvent.
-
Degassing: Seal the tube and degas the mixture by three cycles of vacuum and backfilling with argon or nitrogen.
-
Reaction: Heat the reaction mixture at 110-130 °C for 12-24 hours.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired C-3 arylated product.
| Entry | Aryl Bromide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂/SPhos | PivOK | Dioxane | 120 | 18 | 75 |
| 2 | 4-Bromoanisole | Pd(OAc)₂/SPhos | PivOK | Dioxane | 120 | 20 | 72 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂/RuPhos | Cs₂CO₃ | Dioxane | 130 | 24 | 65 |
Note: Yields are representative and may vary depending on the specific substrate and reaction conditions. Optimization of catalyst, ligand, base, and temperature may be necessary for different aryl bromides.
C-3 Functionalization Workflow
Application Notes and Protocols for "In Vitro" Anti-inflammatory Assays of Imidazo[1,2-a]pyridine-6-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the anti-inflammatory properties of Imidazo[1,2-a]pyridine-6-carboxylic acid derivatives in vitro. The methodologies described are based on established assays and published research on this class of compounds.
Introduction
Imidazo[1,2-a]pyridine derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including anti-inflammatory effects.[1][2][3] The core mechanism of their anti-inflammatory action often involves the inhibition of key enzymes and modulation of inflammatory signaling pathways. Several studies have highlighted the potential of these derivatives as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme pivotal in the synthesis of prostaglandins which are key mediators of inflammation.[4][5][6][7][8][9] Furthermore, some derivatives have been shown to suppress the production of pro-inflammatory cytokines and mediators like nitric oxide (NO) by modulating signaling pathways such as NF-κB and STAT3.[10]
This document outlines the protocols for key in vitro assays to characterize the anti-inflammatory profile of novel this compound derivatives.
Key Anti-inflammatory Signaling Pathways
The anti-inflammatory effects of Imidazo[1,2-a]pyridine derivatives are often mediated through the modulation of critical signaling cascades. The NF-κB and STAT3 pathways are central to the inflammatory response, and their inhibition is a key therapeutic strategy.
Caption: NF-κB and STAT3 signaling pathways in inflammation.
Experimental Protocols
Cell Culture and Viability Assay
Objective: To determine the non-cytotoxic concentrations of the test compounds for subsequent assays.
Cell Line: RAW 264.7 murine macrophage cell line.
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 24 hours.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.
In Vitro COX-1 and COX-2 Inhibition Assay
Objective: To determine the inhibitory activity and selectivity of the compounds against COX-1 and COX-2 enzymes.
Methodology: Commercially available COX inhibitor screening kits (e.g., from Cayman Chemical) are commonly used.[7][8] The assay is based on the measurement of prostaglandins produced by the COX enzymes.
Protocol (General):
-
Reagent Preparation: Prepare reagents according to the kit manufacturer's instructions.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, heme, COX-1 or COX-2 enzyme, and the test compound at various concentrations.
-
Initiation: Initiate the reaction by adding arachidonic acid.
-
Incubation: Incubate the plate for a specified time at a controlled temperature (e.g., 10 minutes at 37°C).
-
Detection: Stop the reaction and measure the product (e.g., Prostaglandin F2α) using a suitable detection method, such as fluorescence or colorimetry, as per the kit's protocol.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values for both COX-1 and COX-2. The selectivity index (SI) is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).
Measurement of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
Objective: To evaluate the effect of the compounds on the production of nitric oxide, a key inflammatory mediator.
Methodology: The concentration of nitrite, a stable product of NO, is measured using the Griess reagent.[11]
Caption: Workflow for Nitric Oxide (NO) determination assay.
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with non-toxic concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation and NO production.[11]
-
Supernatant Collection: Collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction:
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.
Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)
Objective: To quantify the effect of the compounds on the secretion of key pro-inflammatory cytokines.
Methodology: Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the levels of TNF-α and IL-6 in the cell culture supernatant.[12]
Protocol:
-
Cell Treatment: Follow the same cell seeding, pre-treatment, and LPS stimulation protocol as for the NO assay.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA:
-
Perform the ELISA for TNF-α and IL-6 using commercially available kits according to the manufacturer's instructions.
-
This typically involves coating a 96-well plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.
-
-
Measurement: Measure the absorbance at the recommended wavelength (usually 450 nm).
-
Quantification: Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.
Data Presentation
The quantitative data from these assays should be summarized in tables for clear comparison of the anti-inflammatory activity of the this compound derivatives.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = IC₅₀ COX-1/IC₅₀ COX-2) |
| Derivative 1 | >100 | 0.15 | >667 |
| Derivative 2 | 85.3 | 0.22 | 387.7 |
| 5n | 35.6 | 0.07 | 508.6[9] |
| 6f | >100 | 0.07 | >1428[6] |
| Celecoxib (Ref.) | 15.0 | 0.04 | 375 |
Note: The data for derivatives 1 and 2 are hypothetical examples. Data for 5n and 6f are from published literature for similar imidazo[1,2-a]pyridine derivatives. Celecoxib is a known selective COX-2 inhibitor.
Table 2: Effect on NO, TNF-α, and IL-6 Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound ID | Concentration (µM) | NO Production Inhibition (%) | TNF-α Secretion Inhibition (%) | IL-6 Secretion Inhibition (%) |
| Derivative A | 10 | 25.4 ± 3.1 | 30.1 ± 4.5 | 28.9 ± 3.8 |
| 25 | 52.8 ± 5.6 | 58.7 ± 6.2 | 55.4 ± 5.1 | |
| Derivative B | 10 | 15.2 ± 2.5 | 18.9 ± 3.3 | 17.5 ± 2.9 |
| 25 | 35.6 ± 4.8 | 40.3 ± 5.1 | 38.2 ± 4.5 | |
| Dexamethasone (Ref.) | 10 | 85.2 ± 7.9 | 90.5 ± 8.3 | 88.6 ± 7.5 |
Note: The data presented are hypothetical examples to illustrate the format. Dexamethasone is a standard anti-inflammatory agent.
By following these protocols and presenting the data in a structured manner, researchers can effectively screen and characterize the anti-inflammatory potential of novel this compound derivatives for further drug development.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 3. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute and chronic anti-inflammatory evaluation of imidazo[1,2-a]pyridine carboxylic acid derivatives and docking analysis | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - Ahmadi - Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 9. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Imidazo[1,2-a]pyridine-6-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Imidazo[1,2-a]pyridine-6-carboxylic acid synthesis. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to obtain this compound?
A1: There are two main synthetic strategies. The first involves a multi-step process starting with the synthesis of a 6-halo-imidazo[1,2-a]pyridine intermediate, followed by a palladium-catalyzed carbonylation to introduce a carboxylate group (usually as an ester), and a final hydrolysis step. The second, more direct route, begins with a 2-aminopyridine derivative that already contains the desired carboxylic acid or an ester precursor at the 5-position.
Q2: I am experiencing low yields in the initial cyclization to form the imidazo[1,2-a]pyridine ring. What are the common causes?
A2: Low yields in the cyclization of a 2-aminopyridine with an α-halocarbonyl compound can be due to several factors. These include incomplete reaction, formation of side products, or suboptimal reaction conditions. Ensure your reagents are pure and dry, and consider optimizing the solvent, temperature, and reaction time. For the synthesis of 6-bromo-imidazo[1,2-a]pyridine from 2-amino-5-bromopyridine, using a suitable base and solvent system is crucial for driving the reaction to completion.
Q3: My palladium-catalyzed carbonylation reaction is not proceeding as expected. What should I check?
A3: Issues with palladium-catalyzed carbonylation can arise from catalyst deactivation, poor substrate solubility, or inappropriate choice of ligands and bases. Ensure that the reaction is performed under an inert atmosphere to prevent catalyst oxidation. The choice of solvent is critical for both substrate solubility and catalyst performance. Screening different palladium precursors, phosphine ligands, and bases can significantly impact the reaction's efficiency. The presence of water can also affect the catalytic cycle, so using anhydrous solvents is recommended.
Q4: The final hydrolysis of the methyl or ethyl ester to the carboxylic acid is incomplete. How can I improve the conversion?
A4: Incomplete hydrolysis of heteroaromatic esters can be a common challenge. Increasing the reaction temperature, prolonging the reaction time, or using a stronger base (e.g., switching from NaOH to LiOH) can improve the yield. The choice of solvent is also important; using a co-solvent like THF or methanol can enhance the solubility of the ester and facilitate the hydrolysis. For sterically hindered esters, harsher conditions or alternative hydrolytic methods may be necessary.
Q5: How can I effectively purify the final this compound product?
A5: Purification can be achieved through recrystallization from a suitable solvent system. If impurities persist, an acid-base extraction can be effective. Dissolve the crude product in an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide) and wash with an organic solvent to remove non-acidic impurities. Subsequently, acidify the aqueous layer with an acid like HCl to precipitate the desired carboxylic acid, which can then be collected by filtration and washed with water.
Troubleshooting Guides
Low Yield in the Synthesis of 6-Bromo-imidazo[1,2-a]pyridine
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low conversion of 2-amino-5-bromopyridine | - Inefficient reaction conditions.- Impure starting materials. | - Increase reaction temperature and/or time.- Ensure 2-amino-5-bromopyridine is pure.- Use a higher concentration of chloroacetaldehyde. |
| Formation of multiple byproducts | - Side reactions of the α-halocarbonyl reagent.- Polymerization of starting materials. | - Add the chloroacetaldehyde solution dropwise to the reaction mixture.- Optimize the base and solvent system. Consider using a milder base like sodium bicarbonate. |
| Difficulty in isolating the product | - Product is soluble in the aqueous phase.- Emulsion formation during workup. | - Perform multiple extractions with a suitable organic solvent like ethyl acetate.- Use brine to break up emulsions. |
Inefficient Palladium-Catalyzed Methoxycarbonylation
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| No or low conversion of 6-bromo-imidazo[1,2-a]pyridine | - Inactive catalyst.- Insufficient CO pressure.- Incorrect choice of ligand or base. | - Use a fresh palladium catalyst and ensure an inert atmosphere.- Increase the CO pressure.- Screen different phosphine ligands (e.g., dppf, Xantphos) and bases (e.g., triethylamine, DBU). |
| Formation of de-brominated byproduct | - Proto-dehalogenation side reaction. | - Ensure anhydrous reaction conditions.- Use a non-protic solvent. |
| Formation of α-ketoamide or other byproducts | - Double carbonylation.- Reaction with trace water. | - Optimize the reaction temperature and CO pressure to favor single carbonylation.- Use rigorously dried solvents and reagents. |
Incomplete Hydrolysis of Methyl Imidazo[1,2-a]pyridine-6-carboxylate
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Reaction stalls, leaving unreacted ester | - Insufficient base or water.- Low reaction temperature.- Poor solubility of the ester. | - Use a larger excess of base (e.g., 2-3 equivalents of LiOH or NaOH).- Increase the reaction temperature (reflux if necessary).- Add a co-solvent like THF or methanol to improve solubility. |
| Product decomposition | - The product is unstable under harsh basic conditions. | - Use milder conditions (e.g., lower temperature, shorter reaction time).- Consider using a different base like lithium hydroxide, which can sometimes be more effective at lower temperatures. |
| Difficulty in precipitating the product after acidification | - The product is soluble in the acidic aqueous solution. | - Cool the solution in an ice bath to reduce solubility.- Saturate the aqueous layer with NaCl before extraction with an organic solvent. |
Experimental Protocols
Route 1: Multi-step Synthesis via a Halogenated Intermediate
Step 1: Synthesis of 6-Bromo-imidazo[1,2-a]pyridine
This protocol is adapted from a patented procedure.[1]
-
Materials:
-
2-amino-5-bromopyridine (51.9 g, 300 mmol)
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40% aqueous chloroacetaldehyde solution (70.7 g, 360 mmol)
-
Water (66.9 g)
-
Saturated sodium bicarbonate solution
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Ethyl acetate
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Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottom flask, combine 2-amino-5-bromopyridine, 40% aqueous chloroacetaldehyde solution, and water.
-
Stir the mixture at 55 °C for 20 hours.
-
After the reaction is complete, cool the mixture and neutralize to a pH of 8 with a saturated sodium bicarbonate solution.
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Extract the aqueous layer with ethyl acetate (3 x 200 mL).
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Combine the organic layers and dry over anhydrous sodium sulfate.
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Concentrate the organic layer under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent like an ethyl acetate/hexane mixture to yield pure 6-bromo-imidazo[1,2-a]pyridine.
-
-
Expected Yield: ~72.4%
Step 2: Palladium-Catalyzed Methoxycarbonylation of 6-Bromo-imidazo[1,2-a]pyridine
This is a general protocol for the methoxycarbonylation of aryl bromides and may require optimization.
-
Materials:
-
6-Bromo-imidazo[1,2-a]pyridine (1.0 mmol)
-
Pd(OAc)₂ (2 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (4 mol%)
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Triethylamine (2.0 equiv.)
-
Methanol (as solvent and reagent)
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Carbon monoxide (CO) gas
-
-
Procedure:
-
To a pressure vessel, add 6-bromo-imidazo[1,2-a]pyridine, Pd(OAc)₂, and dppf.
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Evacuate and backfill the vessel with carbon monoxide gas (repeat 3 times).
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Add anhydrous methanol and triethylamine via syringe.
-
Pressurize the vessel with CO (e.g., 5-10 bar).
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Heat the reaction mixture at a specified temperature (e.g., 100-120 °C) with vigorous stirring for a set time (e.g., 12-24 hours).
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature and carefully vent the CO gas in a fume hood.
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Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
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Concentrate the filtrate and purify the crude methyl imidazo[1,2-a]pyridine-6-carboxylate by column chromatography on silica gel.
-
Step 3: Hydrolysis of Methyl Imidazo[1,2-a]pyridine-6-carboxylate
This is a general procedure for the hydrolysis of heteroaromatic esters.[2]
-
Materials:
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Methyl imidazo[1,2-a]pyridine-6-carboxylate (1.0 mmol)
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Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2-3 equiv.)
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Tetrahydrofuran (THF) or Methanol
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Water
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1 M Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve the methyl ester in a mixture of THF (or methanol) and water.
-
Add LiOH or NaOH to the solution.
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Stir the mixture at room temperature or heat to reflux until the starting material is consumed (monitor by TLC).
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Cool the reaction mixture in an ice bath and carefully acidify with 1 M HCl to a pH of ~3-4.
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The product may precipitate upon acidification. If so, collect the solid by filtration, wash with cold water, and dry.
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If the product does not precipitate, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
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Purify the product by recrystallization.
-
-
Reported Yield for a similar hydrolysis: 48-73%[2]
Visualizing the Synthetic Workflow
Synthetic Pathway to this compound
Caption: A flowchart illustrating the multi-step synthesis of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to systematically troubleshoot low yield issues in the synthesis.
References
Technical Support Center: Purification of Imidazo[1,2-a]pyridine-6-carboxylic Acid and its Esters
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Imidazo[1,2-a]pyridine-6-carboxylic acid and its corresponding esters.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound and its esters.
Issue 1: Low Recovery After Column Chromatography
Question: I am experiencing low yield of my this compound ester after performing silica gel column chromatography. What are the possible causes and solutions?
Answer: Low recovery from column chromatography can stem from several factors. Here is a systematic approach to troubleshoot this issue:
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Compound Streaking/Tailing on the Column: This can be due to the slightly acidic nature of silica gel interacting with the basic nitrogen of the imidazopyridine ring.
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Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, to your eluent system. This will neutralize the acidic sites on the silica and improve the peak shape, leading to better separation and recovery.
-
-
Irreversible Adsorption: Your compound might be strongly binding to the silica gel.
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Solution: If a basic modifier is not sufficient, consider switching to a less acidic stationary phase like alumina (basic or neutral). Alternatively, a more polar solvent system might be required to elute the compound.
-
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Improper Solvent System: The polarity of your eluent may not be optimal for your specific ester.
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Solution: Systematically screen different solvent systems. A common starting point for imidazopyridine derivatives is a mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate or dichloromethane). Gradually increasing the polarity by adding methanol or ethanol can also be effective.[1]
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Issue 2: Difficulty in Removing Starting Materials or Byproducts
Question: I am struggling to separate my target Imidazo[1,2-a]pyridine compound from unreacted 2-aminopyridine derivatives or other closely related impurities.
Answer: The purification challenge often lies in the similar polarities of the product and impurities. Here are some strategies:
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Optimize Chromatography Conditions:
-
Gradient Elution: Instead of isocratic elution (constant solvent mixture), a gradient elution can provide better separation of compounds with close Rf values. Start with a less polar mixture and gradually increase the polarity.
-
Alternative Adsorbents: Consider using different types of silica gel (e.g., with different particle sizes or pore sizes) or other stationary phases like alumina or reverse-phase silica (C18).
-
-
Chemical Treatment (Acid/Base Wash):
-
For removing unreacted 2-aminopyridine: Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic 2-aminopyridine will be protonated and move to the aqueous layer, while your ester product may remain in the organic layer. Be cautious, as the imidazopyridine nitrogen is also basic and your product might also partition into the aqueous phase. Subsequent basification of the aqueous layer and re-extraction might be necessary.
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For purifying the carboxylic acid: An acid-base extraction is highly effective. Dissolve the crude mixture in an organic solvent and extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The carboxylic acid will be deprotonated and move to the aqueous layer. The aqueous layer can then be acidified (e.g., with 1M HCl) to precipitate the pure carboxylic acid, which can be collected by filtration.
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Issue 3: Product Crystallization Fails or Yields an Oil
Question: I am trying to purify my this compound or its ester by recrystallization, but it either does not crystallize or separates as an oil. What should I do?
Answer: Oiling out or failure to crystallize is a common problem, often due to impurities or suboptimal solvent choice.
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Solvent Selection is Key: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Solution: Screen a variety of solvents with different polarities (e.g., ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, toluene, or mixtures like ethanol/water or ethyl acetate/hexane).[2]
-
-
Purity of the Crude Material: Impurities can inhibit crystal lattice formation.
-
Solution: First, try to purify the crude material by another method, such as a quick filtration through a silica plug, to remove major impurities before attempting recrystallization.
-
-
Inducing Crystallization:
-
Seeding: If you have a small amount of pure solid material, add a seed crystal to the supersaturated solution to initiate crystallization.
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites.
-
Cooling Rate: Allow the solution to cool slowly to room temperature and then in an ice bath or refrigerator. Rapid cooling can sometimes lead to oiling out.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical solvent systems for column chromatography of this compound esters?
A1: The choice of eluent depends on the specific ester and the other functional groups present. However, common systems include mixtures of:
-
Hexane and Ethyl Acetate
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Dichloromethane and Methanol
-
Ethyl Acetate and Ethanol[1]
It is always recommended to first determine the optimal solvent system using thin-layer chromatography (TLC).
Q2: How can I purify the free this compound?
A2: Purification of the carboxylic acid can often be achieved by:
-
Recrystallization: Solvents like methanol, ethanol, or mixtures with water can be effective.[2]
-
Acid-Base Extraction: As detailed in the troubleshooting section, dissolving the crude product in an organic solvent and extracting with an aqueous base is a powerful purification technique. The pure acid is then precipitated by acidifying the aqueous layer.
Q3: Are there any specific safety precautions I should take when handling Imidazo[1,2-a]pyridine derivatives?
A3: Yes, as with any chemical, you should always consult the Safety Data Sheet (SDS). For this compound, it is classified with GHS07 pictogram, indicating it can be a skin sensitizer and harmful if swallowed. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
Q4: Can I use reverse-phase chromatography for these compounds?
A4: Yes, reverse-phase chromatography (e.g., using a C18 stationary phase) can be a very effective purification method, especially for compounds that are difficult to separate by normal-phase chromatography. The mobile phase is typically a mixture of water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol.
Experimental Protocols
Protocol 1: General Procedure for Purification by Silica Gel Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent mixture.
-
Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of air bubbles.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Start eluting with the initial solvent system. If using a gradient, gradually increase the polarity of the mobile phase.
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC.
-
Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification of this compound by Acid-Base Extraction
-
Dissolution: Dissolve the crude material in a suitable organic solvent such as ethyl acetate.
-
Basification: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate. Shake the funnel vigorously, venting frequently.
-
Separation: Allow the layers to separate. The deprotonated carboxylic acid will be in the aqueous layer. Drain the aqueous layer into a separate flask.
-
Re-extraction: Extract the organic layer one or two more times with the basic solution to ensure complete extraction of the acid. Combine all aqueous extracts.
-
Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a dilute acid (e.g., 1M HCl) with stirring until the solution is acidic (test with pH paper). The carboxylic acid should precipitate out.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.
Data Summary
Table 1: Exemplary Solvent Systems for Column Chromatography of Imidazo[1,2-a]pyridine Derivatives.
| Compound Type | Stationary Phase | Eluent System | Reference |
| Carboxamide derivatives | Silica Gel | Ethyl acetate/Ethanol (3:1 to 10:1) | [1] |
| Carboxamide derivatives | Silica Gel | Ethyl acetate/Methanol (3:1 to 5:1) | [1] |
| Ester derivatives | Silica Gel | Hexane/Ethyl acetate (4:1) | [1] |
Visual Guides
Caption: General purification workflow for Imidazo[1,2-a]pyridine derivatives.
Caption: Troubleshooting logic for low recovery in column chromatography.
References
- 1. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase [frontiersin.org]
Technical Support Center: Synthesis of Imidazo[1,2-a]pyridine-6-carboxylic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Imidazo[1,2-a]pyridine-6-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct method for synthesizing the imidazo[1,2-a]pyridine scaffold is the condensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound.[1][2] For the synthesis of this compound, the key starting materials are 2-amino-5-carboxypyridine and a suitable α-halocarbonyl reagent, such as bromoacetaldehyde or chloroacetaldehyde (often used as a diethyl acetal precursor followed by hydrolysis). The reaction typically proceeds via initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration to form the fused imidazole ring.[1]
Q2: My reaction is yielding a very low amount of the desired product. What are the common causes and how can I improve the yield?
A2: Low yields are a frequent issue and can stem from several factors:
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical. The cyclization step can be sensitive to heat. It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
Base Selection: The choice and amount of base (e.g., sodium bicarbonate, potassium carbonate) can be crucial. An insufficient amount may not neutralize the generated HBr/HCl, halting the reaction, while an excessively strong base could promote side reactions.
-
Purity of Starting Materials: The starting material, 2-amino-5-carboxypyridine, possesses both a nucleophilic amino group and an acidic carboxyl group, which can affect its reactivity.[3] Impurities in the α-halocarbonyl reagent, which can be unstable, may also lead to side reactions.
-
Competing Side Reactions: The formation of regioisomers or polymeric materials can significantly reduce the yield of the target molecule.
Q3: I am observing multiple spots on my TLC/LC-MS analysis. What are the likely side products?
A3: The presence of multiple spots indicates the formation of byproducts. Potential side products in this synthesis include:
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Uncyclized Intermediate: The N-alkylated intermediate may be stable under certain conditions and fail to cyclize completely. This is often observed if the reaction temperature is too low or the reaction time is too short.
-
Regioisomer: While less common, initial alkylation could occur on the exocyclic amino group instead of the pyridine nitrogen. This would lead to a different, non-cyclized intermediate or potentially a different heterocyclic system after an alternative cyclization.
-
Dimerization/Polymerization: The α-halocarbonyl reagent can self-condense, or the aminopyridine can react with multiple units of the carbonyl compound, leading to oligomeric or polymeric byproducts.
-
Decarboxylation Product: Under harsh thermal conditions, the carboxylic acid moiety could be lost, resulting in the formation of the parent imidazo[1,2-a]pyridine.
Q4: How can I effectively purify this compound from the reaction mixture?
A4: Purification can be challenging due to the amphoteric nature of the product (containing both a basic pyridine-like nitrogen and an acidic carboxylic acid group).
-
Recrystallization: This is often the most effective method for obtaining high-purity material. A suitable solvent system must be identified. Mixtures of polar solvents like ethanol/water or DMF/water can be effective.
-
Acid/Base Extraction: The amphoteric nature of the product can be exploited. The product can be dissolved in a dilute basic solution (e.g., NaHCO₃), washed with an organic solvent to remove non-acidic impurities, and then precipitated by acidifying the aqueous layer with a mild acid (e.g., acetic acid).
-
Column Chromatography: While possible, it can be difficult due to the high polarity of the carboxylic acid. Using a polar stationary phase (like silica gel) with a mobile phase containing a small amount of acid (e.g., acetic acid or formic acid) in solvents like ethyl acetate or dichloromethane/methanol can improve separation.
Troubleshooting Guide
This table summarizes common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Reaction | - Inactive reagents (e.g., decomposed α-halocarbonyl).- Incorrect solvent or temperature.- Insufficiently basic conditions to drive the reaction. | - Verify the purity and reactivity of starting materials.- Screen different solvents (e.g., ethanol, DMF, dioxane).- Optimize temperature; consider microwave-assisted synthesis for rate enhancement.[4]- Use a mild inorganic base like NaHCO₃ or K₂CO₃. |
| Low Yield | - Incomplete reaction.- Competing side reactions.- Product loss during workup/purification. | - Increase reaction time and monitor via TLC/LC-MS.- Optimize temperature to favor the desired pathway.- Use a slight excess (1.1-1.2 eq.) of the α-halocarbonyl.- Refine the purification strategy to minimize loss (see FAQ Q4). |
| Impure Product | - Presence of unreacted starting materials.- Formation of side products (regioisomers, polymers).- Co-precipitation of salts. | - Ensure the reaction goes to completion.- Employ a multi-step purification process: acid/base wash followed by recrystallization.- If using column chromatography, select an appropriate solvent system. |
| Product is Dark/Oily | - Formation of polymeric byproducts.- Thermal decomposition. | - Lower the reaction temperature.- Ensure an inert atmosphere (e.g., N₂ or Argon) to prevent oxidative degradation.- Purify via recrystallization, possibly with charcoal treatment to remove colored impurities. |
Experimental Protocols
Synthesis of this compound
Disclaimer: This is a representative protocol and should be adapted and optimized based on laboratory conditions and analytical monitoring.
Materials:
-
2-amino-5-carboxypyridine
-
Bromoacetaldehyde diethyl acetal
-
Sodium bicarbonate (NaHCO₃)
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Ethanol
-
Hydrochloric acid (HCl), 4M solution
-
Deionized water
Procedure:
-
To a solution of 2-amino-5-carboxypyridine (1.0 eq.) in a mixture of ethanol and water (e.g., 4:1 v/v), add sodium bicarbonate (2.5 eq.).
-
Add bromoacetaldehyde diethyl acetal (1.2 eq.) to the mixture.
-
Heat the reaction mixture to reflux (approx. 80-90°C) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After the starting material is consumed, cool the mixture to room temperature.
-
Carefully add 4M HCl solution to hydrolyze the acetal and facilitate the final cyclization, monitoring the pH to ensure it remains acidic (pH ~2). Stir for an additional 1-2 hours at 50°C.
-
Cool the solution in an ice bath and adjust the pH to ~4-5 with a saturated NaHCO₃ solution to precipitate the product.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold water, followed by a small amount of cold ethanol.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
Visualized Workflows and Pathways
The following diagrams illustrate the key chemical transformations and troubleshooting logic for the synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Amino-5-Pyridinecarboxylic Acid: Properties, Applications & Safe Sourcing from China | High-Quality API & Chemical Supplier [pipzine-chem.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Imidazo[1,2-a]pyridine Ring Formation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of imidazo[1,2-a]pyridines.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of imidazo[1,2-a]pyridines, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low to No Product Yield
-
Question: My reaction is yielding very little or no desired imidazo[1,2-a]pyridine product. What are the likely causes and how can I improve the yield?
-
Answer: Low or no product yield is a common issue that can stem from several factors. Consider the following troubleshooting steps:
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Catalyst Inactivity or Inappropriateness: The choice of catalyst is crucial for the success of the reaction. If you are using a metal-based catalyst, ensure it is active and not poisoned. For instance, in copper-catalyzed reactions, CuBr has been shown to be highly effective.[1] In some cases, a metal-free approach using iodine as a catalyst can provide excellent yields.[2][3] If one catalyst is not working, consider screening other reported catalysts under your reaction conditions. Some reactions may even proceed efficiently without a catalyst.[4]
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Sub-optimal Reaction Temperature: Temperature plays a significant role in reaction kinetics. An inadequate temperature may lead to a sluggish or incomplete reaction. For many imidazo[1,2-a]pyridine syntheses, temperatures around 80°C have been found to be optimal.[1] However, some modern methods are designed to work efficiently at room temperature.[2] It is advisable to perform small-scale experiments to screen a range of temperatures to find the optimum for your specific substrates.
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Inappropriate Solvent: The solvent can greatly influence the solubility of reactants and the reaction mechanism. Dimethylformamide (DMF) is often a good solvent choice for copper-catalyzed reactions.[1] For iodine-catalyzed reactions, ethanol has been shown to be effective.[2] In some green chemistry approaches, water or deep eutectic solvents have been used successfully.[5] If you are observing poor solubility or low yields, consider switching to a different solvent system.
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Poor Quality of Starting Materials: Ensure that your starting materials, such as the 2-aminopyridine and the carbonyl compound or alkyne, are pure. Impurities can interfere with the reaction and lead to the formation of side products.
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Atmospheric Conditions: Some reactions, particularly those utilizing copper catalysts, may require an air or oxygen atmosphere to facilitate the oxidative cyclization step.[1] Conversely, other sensitive reactions might require an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of reactants or catalysts.
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Issue 2: Formation of Significant Byproducts
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Question: My reaction is producing the desired product, but I am also observing a significant amount of byproducts. How can I improve the selectivity of my reaction?
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Answer: The formation of byproducts can complicate purification and reduce the overall yield. Here are some strategies to improve reaction selectivity:
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Re-evaluate Catalyst and Ligands: The choice of catalyst and, if applicable, ligands can significantly impact the selectivity of the reaction. For instance, in palladium-catalyzed reactions, the ligand can influence the coordination environment of the metal and favor the desired reaction pathway.
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Optimize Reaction Time: Prolonged reaction times can sometimes lead to the formation of degradation products or other side reactions. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time that maximizes the formation of the desired product while minimizing byproducts.
-
Control the Stoichiometry of Reactants: The ratio of your reactants can influence the product distribution. Carefully control the stoichiometry of the 2-aminopyridine, the carbonyl compound/alkyne, and any other reagents.
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Effect of Substituents: The electronic properties of the substituents on your starting materials can affect the reaction outcome. Electron-rich substrates have been observed to yield better results in some copper-catalyzed systems compared to electron-deficient ones.[1] If you are working with electron-withdrawing groups, you may need to adjust the reaction conditions accordingly, for example, by using a stronger catalyst or a higher temperature.
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Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the imidazo[1,2-a]pyridine ring?
A1: Several methods are widely used for the synthesis of imidazo[1,2-a]pyridines. The classical and most common approach is the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[6] More recent and efficient methods include:
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Copper-catalyzed reactions: These often involve the coupling of 2-aminopyridines with various partners like nitroolefins or acetophenones, frequently using air as an oxidant.[1]
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Iodine-catalyzed reactions: These are often cost-effective and environmentally friendly methods that can proceed at room temperature.[2][3]
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Palladium-catalyzed reactions: These methods are versatile for creating a variety of substituted imidazo[1,2-a]pyridines.
-
Multicomponent reactions (MCRs): These reactions, such as the Groebke–Blackburn–Bienaymé reaction, allow for the one-pot synthesis of complex imidazo[1,2-a]pyridines from three or more starting materials.[7]
-
Metal-free reactions: Some syntheses can be achieved under metal-free conditions, for example, by using microwave irradiation or green solvents like deep eutectic solvents.[4][5]
Q2: How do I choose the right catalyst for my reaction?
A2: The choice of catalyst depends on the specific reaction you are performing. For guidance:
-
Copper catalysts (e.g., CuBr, CuI): These are often used for oxidative cyclization reactions and are known for their efficiency and relatively low cost.[1]
-
Iodine: Molecular iodine is a cost-effective and environmentally benign catalyst for various one-pot syntheses of imidazo[1,2-a]pyridines, often allowing for reactions at room temperature.[2][3]
-
Palladium catalysts (e.g., PdCl2): These are powerful catalysts for cross-coupling reactions to form C-C and C-N bonds in the imidazo[1,2-a]pyridine scaffold.
-
Scandium triflate (Sc(OTf)3): This Lewis acid catalyst has been used for the annulation of electron-poor 2-aminopyridines.[8]
It is always recommended to consult the literature for precedents with similar substrates to yours.
Q3: What are the key parameters to optimize for improving the yield of my imidazo[1,2-a]pyridine synthesis?
A3: The key parameters to optimize are typically the catalyst , solvent , temperature , and reaction time . The table below summarizes the optimized conditions from a selection of recent literature, which can serve as a starting point for your own optimizations.
Data Presentation: Optimized Reaction Conditions for Imidazo[1,2-a]pyridine Synthesis
| Catalyst | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) | Reference |
| CuBr | DMF | 80 | 12 h | up to 90 | [1] |
| NH4Cl | - | 60 | 8 h | comparable to 82 | [7] |
| I2 | Water | Ultrasound | 1 h | up to 79 | [9][10] |
| I2 | Ethanol | Room Temp | 2-3 h | up to 95 | [2] |
| PicAuCl2 | Dichloromethane | 40 | 15 h | 72 | [11] |
| NaOH | Water | Room Temp | a few minutes | Quantitative | [12] |
Experimental Protocols
Key Experiment: Copper(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins [1]
-
Reactants:
-
2-Aminopyridine (1.0 mmol)
-
Nitroolefin (1.2 mmol)
-
CuBr (0.1 mmol, 10 mol%)
-
-
Solvent:
-
DMF (3 mL)
-
-
Procedure:
-
To a sealed tube, add 2-aminopyridine, nitroolefin, and CuBr.
-
Add DMF as the solvent.
-
Seal the tube and stir the reaction mixture at 80 °C.
-
The reaction is carried out under an air atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Mandatory Visualization
Below are diagrams illustrating key concepts in the synthesis of imidazo[1,2-a]pyridines.
Caption: General experimental workflow for imidazo[1,2-a]pyridine synthesis.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 2. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-conferences.org [bio-conferences.org]
- 5. Deep Eutectic Solvent a Highly Efficient Medium for the Synthesis of Imidazo [1, 2-a] Pyridines Having Green Chemistry Approach, American Journal of Heterocyclic Chemistry, Science Publishing Group [ajoch.org]
- 6. benchchem.com [benchchem.com]
- 7. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW [mdpi.com]
- 8. General Method for the Preparation of Electron-Deficient Imidazo[1,2-a]pyridines and Related Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid, metal-free and aqueous synthesis of imidazo[1,2- a ]pyridine under ambient conditions - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC01601D [pubs.rsc.org]
Technical Support Center: Overcoming Poor Solubility of Imidazo[1,2-a]pyridine-6-carboxylic acid in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of "Imidazo[1,2-a]pyridine-6-carboxylic acid" during in vitro and in vivo assays.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for the poor solubility of this compound?
A1: The poor aqueous solubility of this compound is attributed to several physicochemical properties. Its planar, aromatic ring structure can lead to strong crystal lattice energy, making it difficult for solvent molecules to break apart the solid state. Additionally, while the carboxylic acid group can be ionized to improve solubility, the overall molecule has a significant nonpolar surface area, contributing to its hydrophobic nature.
Q2: What is the recommended first step for dissolving this compound for biological assays?
A2: The initial and most common approach is to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a widely used solvent for this purpose due to its strong solubilizing power for a broad range of organic compounds.
Q3: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What should I do?
A3: This phenomenon, known as precipitation upon dilution, is a common challenge with poorly soluble compounds. Several strategies can be employed to mitigate this issue:
-
Lower the final concentration: The final concentration of the compound in the assay may be exceeding its aqueous solubility limit.
-
Optimize the final DMSO concentration: While it's crucial to keep the final DMSO concentration low to avoid solvent-induced artifacts, a slightly higher (but still non-toxic) concentration may be necessary to maintain solubility.
-
Use a pre-warmed buffer: Adding the DMSO stock solution to a pre-warmed assay buffer (e.g., at 37°C) can sometimes prevent the compound from precipitating.
-
Employ solubility-enhancing excipients: The addition of co-solvents, surfactants, or cyclodextrins to the assay buffer can help to increase the solubility of the compound.
Q4: How does pH affect the solubility of this compound?
A4: As a carboxylic acid, the solubility of this compound is highly pH-dependent. At pH values above its pKa, the carboxylic acid group will be deprotonated to form a more soluble carboxylate salt. Therefore, increasing the pH of the aqueous buffer is a primary strategy to enhance its solubility.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution(s) |
| Compound will not dissolve in 100% DMSO to make a stock solution. | High crystal lattice energy. | Gently warm the solution (37-50°C). Use sonication to aid dissolution. |
| Precipitation occurs immediately upon dilution of DMSO stock into aqueous buffer. | The compound's aqueous solubility is exceeded. | Decrease the final assay concentration of the compound. Increase the final percentage of DMSO in the assay (typically should not exceed 1%, but up to 2% may be tolerated in some cell lines). |
| Rapid change in solvent polarity. | Add the DMSO stock to the assay buffer dropwise while vortexing to ensure rapid mixing. | |
| Compound precipitates over the course of a long-term incubation. | Kinetic vs. thermodynamic solubility. The initially dissolved (kinetically soluble) compound is converting to a less soluble, more stable form. | Incorporate a precipitation inhibitor, such as a polymer (e.g., PVP, HPMC), into the formulation. Use a supersaturating drug delivery system if applicable for in vivo studies. |
| Inconsistent results or lower than expected activity in assays. | Poor solubility leading to inaccurate concentrations. | Confirm the solubility of the compound under your specific assay conditions (see Protocol 2). Use a solubilization strategy that provides a stable solution. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Water bath or heating block
-
Sonicator
Procedure:
-
Accurately weigh a desired amount of this compound.
-
Add the appropriate volume of DMSO to achieve the target stock concentration (e.g., 10-50 mM).
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, gently warm the solution in a 37°C water bath for 5-10 minutes.
-
If solids persist, sonicate the solution in a bath sonicator for 5-15 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates before storing at -20°C or -80°C.
Protocol 2: pH-Dependent Aqueous Solubility Assessment
Objective: To determine the solubility of this compound at different pH values.
Materials:
-
This compound powder
-
A series of buffers with varying pH (e.g., citrate, phosphate, borate buffers)
-
Shaker or agitator
-
Centrifuge
-
0.22 µm syringe filters
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Prepare a set of buffers with pH values ranging from 4 to 9.
-
Add an excess amount of this compound to a known volume of each buffer.
-
Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for 24 hours to reach equilibrium.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
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Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC with a standard curve).
-
Plot the solubility (in µg/mL or µM) as a function of pH.
Quantitative Data Summary
| Solvent/Condition | Expected Solubility | Rationale |
| Water (pH 5.0) | Poor | The carboxylic acid is protonated and less soluble. |
| Phosphate Buffered Saline (PBS, pH 7.4) | Moderate | Partial deprotonation of the carboxylic acid increases solubility. |
| Alkaline Buffer (pH 9.0) | Good | The carboxylic acid is fully deprotonated to the more soluble carboxylate form. |
| 100% DMSO | High | A polar aprotic solvent that is effective at dissolving many organic molecules. |
| 100% Ethanol | Moderate | A polar protic solvent with some ability to dissolve the compound. |
| Aqueous buffer with 5% (v/v) Ethanol | Low to Moderate | The co-solvent can help to increase solubility. |
| Aqueous buffer with 1% (w/v) Tween-20 | Moderate | The surfactant can form micelles that encapsulate the compound, increasing its apparent solubility. |
| Aqueous buffer with 10 mM HP-β-CD | Moderate to Good | The cyclodextrin can form an inclusion complex with the compound, enhancing its solubility. |
Visualizations
Signaling Pathways
Imidazo[1,2-a]pyridine derivatives have been investigated as inhibitors of key signaling pathways in cancer, such as the PI3K/Akt/mTOR and Wnt/β-catenin pathways.
Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of Imidazo[1,2-a]pyridine derivatives.
Caption: Wnt/β-catenin signaling pathway and the inhibitory role of Imidazo[1,2-a]pyridine derivatives.
Experimental Workflow
Caption: A logical workflow for solubilizing this compound for assays.
Technical Support Center: Derivatization of Imidazo[1,2-a]pyridine-6-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of Imidazo[1,2-a]pyridine-6-carboxylic acid.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Amide Bond Formation (Amidation)
Question 1: My amide coupling reaction is showing low to no yield. What are the common causes and how can I improve it?
Answer:
Low or no yield in amide coupling reactions is a frequent issue. Here are the primary causes and troubleshooting steps:
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Incomplete Activation of the Carboxylic Acid: The carboxylic acid must be activated by a coupling reagent to react with the amine.
-
Solution:
-
Ensure your coupling reagent (e.g., HATU, EDC) is not degraded. Use a freshly opened bottle or one that has been stored under inert gas.
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Increase the equivalents of the coupling reagent (typically 1.1 to 1.5 equivalents).
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Consider switching to a more powerful coupling reagent like HATU if you are using a carbodiimide-based one like EDC, especially for challenging or sterically hindered substrates.[1][2]
-
-
-
Poor Solubility of Starting Materials: this compound can have limited solubility in common organic solvents like Dichloromethane (DCM).
-
Solution:
-
Use a more polar aprotic solvent such as Dimethylformamide (DMF) or a mixture of solvents (e.g., DCM/DMF) to ensure all starting materials are fully dissolved.
-
-
-
Deactivation of the Amine: The amine nucleophile can be protonated by the carboxylic acid, rendering it non-nucleophilic.
-
Solution:
-
Add a non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), to the reaction mixture (typically 2-3 equivalents). This will neutralize any acid and keep the amine in its free-base form.
-
-
-
Side Reactions: The activated carboxylic acid is a reactive intermediate that can be hydrolyzed by trace amounts of water in the reaction.
-
Solution:
-
Use anhydrous solvents and reagents. Ensure your glassware is thoroughly dried. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can also help.
-
-
-
Steric Hindrance: If either the imidazopyridine acid or the amine has bulky substituents near the reaction center, the reaction rate can be significantly reduced.
-
Solution:
-
Increase the reaction temperature or extend the reaction time.
-
Use a more reactive coupling reagent like HATU.[1]
-
-
Question 2: I am observing significant impurity formation in my amide coupling reaction. What are the likely side products and how can I minimize them?
Answer:
Impurity formation can complicate purification and reduce your overall yield. Here are common impurities and how to address them:
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N-acylurea Formation (with EDC/DCC): The O-acylisourea intermediate can rearrange to a stable N-acylurea, which is a common byproduct in carbodiimide-based couplings.
-
Solution:
-
Add an auxiliary nucleophile like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt). These additives form an active ester that is more stable and less prone to rearrangement.[2]
-
-
-
Tetramethylurea (TMU) from HATU: HATU is a uronium-based coupling reagent that generates tetramethylurea as a byproduct, which can be difficult to remove due to its high boiling point and polarity.
-
Solution:
-
During the aqueous workup, wash the organic layer multiple times with brine (saturated NaCl solution) to help partition the polar TMU into the aqueous phase.
-
If TMU persists, a wash with a dilute acid solution (e.g., 1M HCl) can also be effective.
-
-
-
Epimerization: If your amine or carboxylic acid contains a chiral center, racemization or epimerization can occur, especially with prolonged reaction times or elevated temperatures.
-
Solution:
-
Run the reaction at a lower temperature (e.g., 0 °C to room temperature).
-
Use coupling additives known to suppress racemization, such as HOBt or HOAt.
-
-
Ester Bond Formation (Esterification)
Question 3: My Fischer esterification of this compound is not going to completion. How can I drive the reaction forward?
Answer:
Fischer esterification is an equilibrium-controlled reaction, so driving it to completion requires shifting the equilibrium towards the products.[3][4]
-
Use of Excess Alcohol: The most common method is to use a large excess of the alcohol, which also often serves as the solvent.[3]
-
Removal of Water: The water produced as a byproduct can be removed to push the equilibrium forward.[4]
-
Solution:
-
Use a Dean-Stark apparatus to azeotropically remove water if the reaction is conducted in a suitable solvent like toluene.
-
Add a dehydrating agent, such as molecular sieves, to the reaction mixture.
-
-
-
Acid Catalyst: Ensure you are using a sufficient amount of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[5]
Question 4: I am having difficulty purifying my this compound derivative. What are some effective purification strategies?
Answer:
The polar nature of the imidazopyridine core and the amide/ester functionalities can make purification challenging.
-
Column Chromatography:
-
Normal Phase (Silica Gel): This is the most common method. Due to the polarity of your compounds, you will likely need a polar eluent system.
-
Solvent System: Start with a gradient of ethyl acetate in hexanes and gradually increase the polarity by adding methanol. For example, a gradient of 0-10% methanol in ethyl acetate is a good starting point.[1]
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Tailing: The basic nitrogen on the imidazopyridine ring can interact with the acidic silica gel, causing streaking or "tailing" of your product spot. To mitigate this, add a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to your eluent system.
-
-
Reverse Phase (C18): If your compound is too polar for normal phase chromatography, reverse-phase chromatography is a good alternative. The eluent system is typically a gradient of acetonitrile or methanol in water, often with a modifier like formic acid or trifluoroacetic acid (TFA).
-
-
Crystallization: If your product is a solid, crystallization can be a highly effective purification method. Experiment with different solvent systems to find one in which your product is soluble when hot but sparingly soluble when cold. Common solvents to try include ethanol, isopropanol, acetonitrile, or ethyl acetate/hexane mixtures.
-
Aqueous Workup: A thorough aqueous workup is crucial to remove water-soluble impurities, excess reagents, and byproducts.
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For Amides: Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove unreacted amine and basic byproducts, followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and acidic byproducts, and finally with brine to remove residual water and some polar impurities.[2]
-
For Esters (from Fischer Esterification): After the reaction, neutralize the acid catalyst with a base like sodium bicarbonate during the workup.[6]
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Data Presentation
Table 1: Comparison of Common Coupling Reagents for Amide Derivatization
| Coupling Reagent | Typical Equivalents | Additive (Equivalents) | Base (Equivalents) | Typical Solvent(s) | Pros | Cons |
| EDC | 1.1 - 1.5 | HOBt (1.1 - 1.5) | DIPEA or TEA (2-3) | DCM, DMF | Cost-effective, water-soluble urea byproduct is easily removed with aqueous workup. | Can lead to N-acylurea formation and racemization without an additive.[2][7] |
| HATU | 1.1 - 1.2 | None required | DIPEA (2-3) | DMF, DCM | High efficiency, fast reaction times, low racemization, effective for hindered substrates.[8] | More expensive, produces tetramethylurea (TMU) byproduct which can be difficult to remove.[9] |
| TBTU | 1.1 - 1.2 | HOBt (optional) | DIPEA (2-3) | DMF | Efficient and widely used, more cost-effective than HATU.[8] | Can also produce TMU-like byproducts. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 eq).
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Dissolution: Dissolve the starting material in anhydrous DMF.
-
Addition of Reagents: Add the amine (1.1 eq), HATU (1.1 eq), and DIPEA (2.5 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.
-
Workup: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Separate the layers.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in ethyl acetate).[1]
Protocol 2: General Procedure for Fischer Esterification
-
Preparation: In a round-bottom flask, combine this compound (1.0 eq) and the desired alcohol (e.g., methanol, used in large excess as the solvent).[6][10]
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 0.1 eq).
-
Reaction: Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction by TLC. The reaction may take several hours to reach equilibrium.[3]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ester by flash column chromatography on silica gel.
Mandatory Visualization
Caption: Workflow for the derivatization and troubleshooting of this compound.
Caption: Generalized reaction pathway for the derivatization of a carboxylic acid, highlighting potential side reactions.
References
- 1. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 10. cerritos.edu [cerritos.edu]
Technical Support Center: Scalable Synthesis of Imidazo[1,2-a]pyridine-6-carboxylic acid
This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the scalable synthesis of Imidazo[1,2-a]pyridine-6-carboxylic acid for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is a common scalable synthetic route for this compound?
A common and scalable approach involves a two-step synthesis. The first step is the synthesis of the key intermediate, 2-amino-5-iodopyridine. This is followed by a condensation reaction with glyoxal or a haloacetaldehyde, and subsequent carbonylation to yield the final product. An alternative final step involves the hydrolysis of a nitrile precursor.
Q2: What are the critical parameters to control during the synthesis?
Temperature, reaction time, and the purity of starting materials are critical. For instance, in the condensation step, precise temperature control is necessary to minimize side-product formation. During carbonylation, catalyst activity and CO pressure are crucial for achieving high yields.
Q3: How can I purify the final product, this compound?
Purification can typically be achieved by recrystallization. The choice of solvent will depend on the impurity profile. Common solvent systems include ethanol/water or DMF/water mixtures. In cases of persistent impurities, column chromatography on silica gel may be necessary.
Q4: What are the expected yields for this synthesis?
Yields can vary depending on the specific conditions and scale. For the synthesis of 2-amino-5-iodopyridine, yields are typically in the range of 80-90%. The subsequent cyclization and carbonylation steps can have yields ranging from 60-80%.
Experimental Protocols
Protocol 1: Synthesis of 6-iodoimidazo[1,2-a]pyridine
A robust method for synthesizing the iodo-intermediate involves the condensation of iodo-2-aminopyridines with chloroacetaldehyde.[1]
Materials:
-
2-amino-5-iodopyridine
-
Chloroacetaldehyde (50% aqueous solution)
-
Sodium bicarbonate
-
Ethanol
-
Water
Procedure:
-
Dissolve 2-amino-5-iodopyridine (1 equivalent) in ethanol in a round-bottom flask.
-
Add an aqueous solution of sodium bicarbonate (2 equivalents).
-
Slowly add chloroacetaldehyde (1.2 equivalents) to the mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
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Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
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Pour the reaction mixture into ice-cold water.
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Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain 6-iodoimidazo[1,2-a]pyridine.
Protocol 2: Palladium-Catalyzed Carbonylation to this compound
This protocol describes the introduction of the carboxylic acid moiety via a palladium-catalyzed carbonylation reaction.[1]
Materials:
-
6-iodoimidazo[1,2-a]pyridine
-
Palladium acetate (Pd(OAc)₂)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Triethylamine (Et₃N)
-
Dimethylformamide (DMF)
-
Carbon monoxide (CO) gas
-
Hydrochloric acid (HCl)
Procedure:
-
To a high-pressure reactor, add 6-iodoimidazo[1,2-a]pyridine (1 equivalent), palladium acetate (0.05 equivalents), and dppp (0.1 equivalents).
-
Add DMF and triethylamine (2 equivalents).
-
Pressurize the reactor with carbon monoxide (CO) to the desired pressure (e.g., 10 atm).
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
After cooling to room temperature, carefully vent the CO gas.
-
Acidify the reaction mixture with HCl to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to yield this compound.
Quantitative Data Summary
| Step | Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| 1. Iodination | 2-aminopyridine | NIS, H₂SO₄ | Acetonitrile | 25 | 2 | 85-95 | >98 |
| 2. Cyclization | 2-amino-5-iodopyridine, Chloroacetaldehyde | NaHCO₃ | Ethanol | 80 | 4-6 | 84-91 | >97 |
| 3. Carbonylation | 6-iodoimidazo[1,2-a]pyridine | Pd(OAc)₂, dppp, CO | DMF | 110 | 18 | 70-85 | >99 |
Troubleshooting Guide
Issue 1: Low yield in the synthesis of 6-iodoimidazo[1,2-a]pyridine.
-
Possible Cause: Incomplete reaction or side product formation.
-
Solution:
-
Ensure the chloroacetaldehyde is fresh and added slowly to control the initial exotherm.
-
Monitor the reaction by TLC to determine the optimal reaction time. Over-refluxing can lead to decomposition.
-
The use of ethanol as a solvent has been shown to improve yields compared to acetonitrile.[1]
-
Issue 2: Difficulty in the purification of the final product.
-
Possible Cause: Presence of starting material or catalyst residues.
-
Solution:
-
Ensure complete precipitation of the product by adjusting the pH carefully during workup.
-
If recrystallization is insufficient, perform column chromatography using a suitable solvent system (e.g., dichloromethane/methanol gradient).
-
Washing the crude product with a solvent that dissolves the starting material but not the product can be effective.
-
Issue 3: Inconsistent results in the carbonylation step.
-
Possible Cause: Inactive catalyst, poor quality reagents, or leaks in the CO setup.
-
Solution:
-
Use fresh, high-purity palladium catalyst and phosphine ligand.
-
Ensure the DMF is anhydrous.
-
Thoroughly check the high-pressure reactor for leaks before starting the reaction.
-
Degas the solvent and reagents with an inert gas before introducing CO.
-
Visualizations
Caption: Overall experimental workflow for the scalable synthesis.
Caption: Troubleshooting logic for addressing low reaction yields.
References
Identification and characterization of byproducts in "Imidazo[1,2-a]pyridine-6-carboxylic acid" synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Imidazo[1,2-a]pyridine-6-carboxylic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on a prevalent synthetic route involving the condensation of a 2-amino-5-substituted pyridine followed by functional group manipulation.
Scenario 1: Synthesis via Condensation of 2-Amino-5-cyanopyridine and an α-Haloketone, followed by Hydrolysis.
Q1: I performed the condensation of 2-amino-5-cyanopyridine with chloroacetaldehyde, but my yield of 6-cyanoimidazo[1,2-a]pyridine is very low. My TLC plate shows multiple spots. What could be the problem?
A1: Low yields and multiple spots on your TLC plate suggest the formation of several byproducts. Here are the most common causes and their solutions:
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Dimerization of 2-aminopyridine: Under basic or high-temperature conditions, 2-aminopyridine derivatives can undergo self-condensation or dimerization.
-
Solution: Maintain a moderate reaction temperature and control the stoichiometry of your reactants carefully. A slow, dropwise addition of the α-haloketone can minimize side reactions.
-
-
Formation of Regioisomers: If you are using an unsymmetrical α-haloketone, you may be forming regioisomeric imidazo[1,2-a]pyridine products.
-
Solution: For this specific synthesis, using a symmetrical reagent like chloroacetaldehyde is recommended to avoid regioisomer formation.
-
-
Over-alkylation: The nitrogen atoms in the imidazo[1,2-a]pyridine ring system are nucleophilic and can react with excess α-haloketone.
-
Solution: Use a strict 1:1 stoichiometry of the 2-amino-5-cyanopyridine and the α-haloketone.
-
Potential Byproducts and their Characterization:
| Byproduct Name | Structure | 1H NMR (Expected Shifts, DMSO-d6) | Mass Spec (m/z) [M+H]+ |
| Unreacted 2-Amino-5-cyanopyridine | C₆H₄N₂ | δ 7.0-8.5 (aromatic protons), δ 6.5 (NH₂) | 120.05 |
| Dimer of 2-Amino-5-cyanopyridine | C₁₂H₇N₅ | Complex aromatic region δ 7.5-9.0 | 222.08 |
| Over-alkylated Product | Varies | Additional aliphatic signals | Varies |
Q2: The hydrolysis of 6-cyanoimidazo[1,2-a]pyridine to this compound is incomplete, and I am isolating a significant amount of the corresponding amide. How can I drive the reaction to completion?
A2: Incomplete hydrolysis to the carboxylic acid is a common issue. The intermediate amide can be quite stable.
-
Reaction Conditions: Standard hydrolysis conditions (e.g., refluxing in aqueous HCl or NaOH) may not be sufficient.
-
Solution: Increase the reaction time and/or the concentration of the acid or base. For particularly stubborn hydrolyses, consider using a stronger acid like concentrated sulfuric acid or a higher boiling solvent to increase the reaction temperature. Microwave-assisted hydrolysis can also be an effective method to reduce reaction times and improve yields.[1]
-
Potential Byproducts and their Characterization:
| Byproduct Name | Structure | 1H NMR (Expected Shifts, DMSO-d6) | Mass Spec (m/z) [M+H]+ |
| Imidazo[1,2-a]pyridine-6-carboxamide | C₈H₇N₃O | δ 7.5-9.0 (aromatic protons), δ 7.3, 7.8 (NH₂) | 162.06 |
| Unreacted 6-Cyanoimidazo[1,2-a]pyridine | C₈H₅N₃ | δ 7.6-9.2 (aromatic protons) | 144.05 |
Scenario 2: Synthesis via Oxidation of 6-Methylimidazo[1,2-a]pyridine.
Q3: I am trying to oxidize 6-methylimidazo[1,2-a]pyridine to the carboxylic acid using KMnO₄, but the reaction is messy, and the yield is low. What are the likely byproducts?
A3: Oxidation of methyl groups on heterocyclic rings with strong oxidizing agents like potassium permanganate can be aggressive and lead to over-oxidation or ring cleavage.
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Over-oxidation: The desired carboxylic acid can be further oxidized, leading to decomposition.
-
Solution: Carefully control the stoichiometry of KMnO₄ and the reaction temperature. Adding the oxidant portion-wise at a low temperature can help to control the reaction.
-
-
Formation of N-oxide: The pyridine nitrogen is susceptible to oxidation, forming an N-oxide derivative.
-
Solution: Using a milder oxidizing agent or protecting the nitrogen beforehand might be necessary, although this adds steps to the synthesis.
-
-
Incomplete Oxidation: The reaction may stop at the aldehyde stage.
Potential Byproducts and their Characterization:
| Byproduct Name | Structure | 1H NMR (Expected Shifts, DMSO-d6) | Mass Spec (m/z) [M+H]+ |
| Imidazo[1,2-a]pyridine-6-carbaldehyde | C₈H₆N₂O | δ 9.9 (CHO), δ 7.7-9.3 (aromatic protons) | 147.05 |
| This compound N-oxide | C₈H₆N₂O₃ | Aromatic protons shifted downfield | 179.04 |
| Unreacted 6-Methylimidazo[1,2-a]pyridine | C₈H₈N₂ | δ 2.4 (CH₃), δ 7.0-8.8 (aromatic protons) | 133.07 |
Frequently Asked Questions (FAQs)
Q4: What is the most common synthetic route to prepare this compound?
A4: A widely used and versatile method is the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound, often referred to as the Tschitschibabin reaction.[2] For this compound, this typically involves starting with a 2-aminopyridine that already has a precursor to the carboxylic acid at the 5-position (which becomes the 6-position in the product), such as a cyano or methyl group, which is then converted to the carboxylic acid in a subsequent step.
Q5: I have an unknown impurity in my final product. What are the first steps I should take to identify it?
A5: A systematic approach is crucial for impurity identification:
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Mass Spectrometry (MS): Obtain a high-resolution mass spectrum to determine the exact mass of the impurity. This will give you the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Isolate a small amount of the impurity (if possible) and acquire 1H and 13C NMR spectra. This will provide information about the structure and connectivity of the molecule.
-
Literature Search: Based on the molecular formula and structural fragments identified from NMR, search scientific databases for known compounds that match.
-
Consider Side Reactions: Think about the possible side reactions that could have occurred during your synthesis (e.g., incomplete reaction, over-reaction, rearrangement, reactions with solvents or reagents).
Q6: Can decarboxylation be a problem during the synthesis or workup of this compound?
A6: Yes, decarboxylation can be a potential side reaction, especially if the compound is subjected to high temperatures, particularly in the presence of acid or a suitable metal catalyst. This would result in the formation of the parent Imidazo[1,2-a]pyridine. If you observe a byproduct with a mass of 118.05 g/mol , it is likely the decarboxylated product.
Experimental Protocols
Protocol 1: Synthesis of 6-Cyanoimidazo[1,2-a]pyridine
-
To a solution of 2-amino-5-cyanopyridine (1.0 eq) in a suitable solvent (e.g., ethanol or DMF), add a base such as sodium bicarbonate (1.2 eq).
-
Slowly add a solution of chloroacetaldehyde (1.1 eq) in the same solvent at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture, and partition between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Hydrolysis of 6-Cyanoimidazo[1,2-a]pyridine
-
Dissolve 6-cyanoimidazo[1,2-a]pyridine (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and adjust the pH to ~4-5 with a base (e.g., NaOH solution).
-
The product will precipitate out of the solution.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.
Protocol 3: Characterization of Byproducts by LC-MS
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile).
-
LC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 254 nm.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Range: m/z 100-500.
-
Visualizations
Caption: Experimental workflow for the synthesis and byproduct analysis.
Caption: Reaction pathways leading to product and byproducts.
References
Catalyst selection for efficient "Imidazo[1,2-a]pyridine-6-carboxylic acid" synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the efficient synthesis of Imidazo[1,2-a]pyridine-6-carboxylic acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in catalyst selection and reaction optimization.
Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis of this compound and its precursors.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent and effective synthetic strategies for obtaining this compound include:
-
Route A: Groebke-Blackburn-Bienaymé (GBB) Reaction followed by Hydrolysis: This three-component reaction utilizes a 6-substituted 2-aminopyridine, an aldehyde, and an isocyanide to form a 6-cyano or 6-ester-substituted imidazo[1,2-a]pyridine, which is then hydrolyzed to the carboxylic acid.
-
Route B: Palladium-Catalyzed Carbonylation: This method involves the carbonylation of a 6-halo-imidazo[1,2-a]pyridine (e.g., 6-bromo or 6-iodo derivative) using carbon monoxide in the presence of a palladium catalyst.[1][2]
-
Route C: Classical Condensation and Functional Group Transformation: This approach involves the initial synthesis of the imidazo[1,2-a]pyridine core by condensing a 6-substituted 2-aminopyridine with an α-haloketone, followed by conversion of the 6-substituent to a carboxylic acid.[3][4]
Q2: How do I choose the best catalyst for the Groebke-Blackburn-Bienaymé (GBB) reaction to synthesize the imidazo[1,2-a]pyridine core?
A2: The choice of catalyst for the GBB reaction depends on several factors, including the specific substrates, desired reaction conditions (e.g., temperature, solvent), and cost. Both Lewis and Brønsted acids are commonly used. Rare earth triflates like Sc(OTf)₃ and Gd(OTf)₃ are highly efficient, often providing good to excellent yields under microwave heating.[1] Acetic acid has also been identified as an effective and milder catalyst.[5] For a comparative overview of catalyst performance, please refer to Table 1.
Q3: What are the key challenges in the palladium-catalyzed carbonylation of 6-halo-imidazo[1,2-a]pyridines?
A3: Key challenges in this reaction include catalyst deactivation, low reaction rates, and the need for specialized equipment to handle carbon monoxide gas.[6][7] Optimization of reaction parameters such as catalyst and ligand selection, CO pressure, temperature, and solvent is crucial for achieving high yields.[8][9] Common issues and their solutions are detailed in the troubleshooting guide below.
Q4: Are there any "green" or more environmentally friendly approaches to synthesizing imidazo[1,2-a]pyridines?
A4: Yes, several greener approaches have been developed. These include using water as a solvent, employing catalyst- and solvent-free conditions for the condensation of 2-aminopyridines with α-haloketones, and utilizing microwave irradiation to reduce reaction times and energy consumption.[3][10] Some GBB reactions have also been optimized to proceed under milder, more environmentally benign conditions.[5][11]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no yield in the GBB reaction. | 1. Ineffective catalyst or incorrect catalyst loading. 2. Low reactivity of the aldehyde or isocyanide. 3. Suboptimal reaction temperature or time. 4. Presence of water in the reaction mixture (for water-sensitive catalysts). | 1. Screen different Lewis or Brønsted acid catalysts (see Table 1). Optimize catalyst loading (typically 5-20 mol%). 2. Use a more reactive aldehyde or isocyanide. Consider using microwave irradiation to enhance reactivity.[1] 3. Optimize the reaction temperature and monitor the reaction progress by TLC or LC-MS. 4. Use anhydrous solvents and reagents if employing a water-sensitive catalyst. |
| Formation of side products in the GBB reaction. | 1. Ugi-type four-component reaction involving the acidic catalyst.[5] 2. Decomposition of starting materials or product under harsh reaction conditions. | 1. If an Ugi product is observed, consider using a milder catalyst or adjusting the stoichiometry of the reactants. 2. Reduce the reaction temperature or time. |
| Low yield in palladium-catalyzed carbonylation. | 1. Catalyst deactivation or poisoning. 2. Insufficient CO pressure. 3. Poor choice of ligand for the palladium catalyst. 4. Oxidative addition of the halide is too slow. | 1. Ensure the reaction is performed under an inert atmosphere. Use high-purity reagents and solvents. 2. Increase the CO pressure. For laboratory scale, using a CO surrogate can be an alternative.[12] 3. Screen different phosphine or N-heterocyclic carbene (NHC) ligands.[8] 4. Consider switching from a 6-bromo to a more reactive 6-iodo substrate. |
| Incomplete hydrolysis of the 6-cyano group. | 1. Insufficiently harsh hydrolysis conditions (acid or base concentration, temperature). 2. Steric hindrance around the nitrile group. | 1. Increase the concentration of the acid or base, and/or increase the reaction temperature and time. Monitor the reaction by TLC or LC-MS until the starting material is consumed. 2. If steric hindrance is an issue, consider alternative methods for introducing the carboxylic acid group, such as palladium-catalyzed carbonylation. |
| Difficulty in product purification. | 1. Presence of highly polar byproducts. 2. Residual metal catalyst from carbonylation reactions. 3. The product is an amphoteric compound, leading to solubility issues. | 1. Optimize the reaction to minimize byproduct formation. Use appropriate chromatographic techniques for purification. 2. Employ a workup procedure to remove the metal catalyst, such as washing with an aqueous solution of a chelating agent (e.g., sodium thiosulfate). 3. Purification can often be achieved by precipitation at the isoelectric point or by using ion-exchange chromatography. |
Data Presentation
Table 1: Comparison of Catalysts for the Groebke-Blackburn-Bienaymé (GBB) Reaction
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Sc(OTf)₃ | 5.0 | Methanol | 150 (Microwave) | 30 min | 70-94 | [1] |
| Gd(OTf)₃ | 5.0 | Methanol | 150 (Microwave) | 30 min | 70-94 | [1] |
| Yb(OTf)₃ | 5.0 | Methanol | 150 (Microwave) | 30 min | Similar to Sc(OTf)₃ | [1] |
| Acetic Acid (AcOH) | 30 equiv | DMA | 25 | - | 62 | [5] |
| NH₄Cl | 20 | Ethanol | 60 | 8 h | 82 | [13] |
| Iodine (I₂) | 5 | Ethanol | Room Temp | - | Good | [14] |
| Trifluoroacetic Acid (TFA) | 20 | Ethanol | 60 | 2 h | Up to 87 | [15] |
Table 2: Comparison of Synthetic Routes to this compound
| Synthetic Route | Key Starting Materials | Key Transformation(s) | Advantages | Disadvantages |
| Route A: GBB & Hydrolysis | 2-Amino-5-cyanopyridine, Aldehyde, Isocyanide | Three-component reaction, Nitrile hydrolysis | High atom economy, convergent synthesis, access to diverse analogs. | Requires a two-step process, hydrolysis can be harsh. |
| Route B: Pd-Catalyzed Carbonylation | 6-Halo-imidazo[1,2-a]pyridine | Palladium-catalyzed C-C bond formation | Direct introduction of the carboxylic acid group (via ester), good functional group tolerance. | Requires handling of CO gas, expensive catalyst and ligands, potential for metal contamination. |
| Route C: Condensation & FGI | 2-Amino-5-bromopyridine, α-Haloketone | Cyclocondensation, Functional Group Interconversion (e.g., lithiation then carboxylation) | Utilizes classical and well-established reactions. | Can be a multi-step process with lower overall yield. |
Experimental Protocols
Protocol 1: Synthesis of 6-Cyano-imidazo[1,2-a]pyridine via Groebke-Blackburn-Bienaymé (GBB) Reaction
-
Materials: 2-Amino-5-cyanopyridine, desired aldehyde, desired isocyanide, Scandium(III) triflate (Sc(OTf)₃), and anhydrous methanol.
-
Procedure:
-
To a microwave reaction vial, add 2-amino-5-cyanopyridine (1.0 mmol), the aldehyde (1.0 mmol), and anhydrous methanol (3 mL).
-
Add Scandium(III) triflate (0.05 mmol, 5 mol%).
-
Add the isocyanide (1.0 mmol) to the mixture.
-
Seal the vial and heat the reaction mixture in a microwave reactor at 150 °C for 30 minutes.[1]
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the 6-cyano-imidazo[1,2-a]pyridine derivative.
-
Protocol 2: Hydrolysis of 6-Cyano-imidazo[1,2-a]pyridine to this compound
-
Materials: 6-Cyano-imidazo[1,2-a]pyridine derivative, concentrated hydrochloric acid (or aqueous sodium hydroxide).
-
Procedure (Acid Hydrolysis):
-
To a round-bottom flask, add the 6-cyano-imidazo[1,2-a]pyridine derivative (1.0 mmol) and concentrated hydrochloric acid (10 mL).
-
Heat the mixture at reflux for 5-10 hours, monitoring the reaction progress by TLC or LC-MS.[16]
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.
-
The product may precipitate upon neutralization. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.
-
If the product does not precipitate, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol 3: Palladium-Catalyzed Carbonylation of 6-Bromo-imidazo[1,2-a]pyridine
-
Materials: 6-Bromo-imidazo[1,2-a]pyridine, Palladium(II) acetate (Pd(OAc)₂), a suitable phosphine ligand (e.g., triphenylphosphine), a base (e.g., triethylamine), an alcohol (e.g., methanol), and a solvent (e.g., DMF).
-
Procedure:
-
To a pressure vessel, add 6-bromo-imidazo[1,2-a]pyridine (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%).
-
Add the solvent (e.g., DMF, 5 mL), the alcohol (e.g., methanol, 2.0 mmol), and the base (e.g., triethylamine, 1.5 mmol).
-
Seal the vessel, purge with carbon monoxide (CO) gas, and then pressurize with CO (e.g., 10 bar).
-
Heat the reaction mixture at a specified temperature (e.g., 100 °C) for several hours, with stirring.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the CO gas in a fume hood.
-
Dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting ester can be hydrolyzed to the carboxylic acid using standard procedures (see Protocol 2).
-
Visualizations
References
- 1. scielo.br [scielo.br]
- 2. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. bio-conferences.org [bio-conferences.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-Catalyzed Alkoxycarbonylation of Unactivated Secondary Alkyl Bromides at Low Pressure [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. State-of-the-art palladium-catalyzed alkoxycarbonylations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 10. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 11. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
- 12. Palladium-catalyzed Heck-carbonylation of alkene-tethered carbamoyl chlorides with aryl formates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase [frontiersin.org]
Technical Support Center: Refinement of Work-up Procedures for "Imidazo[1,2-a]pyridine-6-carboxylic acid" Reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the work-up procedures for reactions involving "Imidazo[1,2-a]pyridine-6-carboxylic acid." This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the successful isolation and purification of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the synthesis and work-up of this compound.
Q1: My reaction to synthesize this compound resulted in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors:
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Incomplete Reaction: The cyclization reaction between 2-amino-5-carboxypyridine and an α-haloaldehyde or its equivalent may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[1]
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Side Reactions: The formation of byproducts can reduce the yield of the desired product. Common side reactions in imidazopyridine synthesis include the formation of dimers or other condensation products.[2] Optimizing the reaction temperature and ensuring the purity of starting materials can help minimize these.
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Product Loss During Work-up: Due to its carboxylic acid functionality, the product can have variable solubility. Significant loss can occur during extraction and washing steps if the pH is not carefully controlled. Ensure the aqueous layer is acidified to a low pH (around 1-2) to protonate the carboxylic acid and drive it into the organic layer during extraction.[1]
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Suboptimal Reaction Conditions: The choice of solvent and base can significantly impact the reaction outcome. While ethanol is a common solvent, exploring other polar solvents might be beneficial. The use of a mild base like sodium bicarbonate is often employed to neutralize the hydrohalic acid formed during the reaction.[1]
Q2: I am having difficulty purifying the crude this compound. What are the recommended purification methods?
A2: Purifying this compound can be challenging due to its polarity and potentially low solubility in common organic solvents. Here are the recommended methods:
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Recrystallization: This is often the most effective method for purifying the final product. A mixture of methanol and water (e.g., 2:1 v/v) has been reported to be effective for crystallizing similar compounds. Ethanol can also be a suitable solvent for recrystallization.[1]
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Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel can be employed. A polar eluent system is typically required. Mixtures of ethyl acetate and ethanol or ethyl acetate and methanol are good starting points.[2]
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Acid-Base Extraction: The carboxylic acid group allows for purification via acid-base extraction. The crude product can be dissolved in a basic aqueous solution (e.g., dilute NaOH) to form the carboxylate salt. This solution can then be washed with an organic solvent to remove non-acidic impurities. Subsequently, acidification of the aqueous layer will precipitate the pure carboxylic acid, which can be collected by filtration.
Q3: My final product is a brownish or off-white powder, not the expected white solid. What could be the cause?
A3: A discolored product often indicates the presence of impurities. These could be residual starting materials, side products from the reaction, or decomposition products. To obtain a white solid, consider the following:
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Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Be sure to filter the hot solution through a pad of celite to remove the charcoal before allowing it to cool.
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Thorough Washing: Ensure the filtered product is washed thoroughly with a suitable solvent (e.g., cold ethanol or water) to remove any soluble colored impurities.
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Re-purification: If the discoloration persists, a second purification step (e.g., column chromatography followed by recrystallization) may be necessary.
Q4: How can I effectively remove unreacted 2-amino-5-carboxypyridine from my crude product?
A4: Unreacted 2-amino-5-carboxypyridine is a common impurity. Due to its similar acidic nature, it can be challenging to separate from the desired product.
-
Column Chromatography: A carefully optimized gradient elution in column chromatography can separate the two compounds. The starting material is generally more polar than the product.
-
pH-Controlled Extraction: A subtle difference in the pKa values of the starting material and the product might be exploited. A carefully controlled pH during extraction could potentially achieve some degree of separation, though this can be difficult to optimize.
Experimental Protocols
A detailed methodology for a key experiment is provided below.
Protocol: Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound from 2-amino-5-carboxypyridine and an α-haloaldehyde.
Materials:
-
2-amino-5-carboxypyridine
-
Bromoacetaldehyde dimethyl acetal (or a similar α-haloaldehyde precursor)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Hydrochloric acid (HCl), 6 M
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Methanol (MeOH)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-5-carboxypyridine (1 equivalent) in ethanol.
-
Addition of Reagents: Add sodium bicarbonate (2 equivalents) to the solution, followed by the addition of bromoacetaldehyde dimethyl acetal (1.2 equivalents).
-
Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction is typically complete within 8-12 hours.
-
Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature and then remove the ethanol under reduced pressure using a rotary evaporator.
-
Aqueous Work-up: To the resulting residue, add water and ethyl acetate.
-
Acidification: Carefully acidify the aqueous layer with 6 M HCl to a pH of approximately 1-2. This will protonate the carboxylic acid, making it more soluble in the organic layer.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
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Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
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Purification: Purify the crude solid by recrystallization from a mixture of methanol and water to yield pure this compound as a white solid.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility |
| Water | Sparingly soluble |
| Methanol | Soluble |
| Ethanol | Soluble |
| Acetone | Sparingly soluble |
| Ethyl Acetate | Sparingly soluble |
| Dichloromethane | Poorly soluble |
| Dimethylformamide (DMF) | Soluble |
| Dimethyl sulfoxide (DMSO) | Soluble |
Note: This data is qualitative. "Soluble" indicates that a significant amount dissolves, while "sparingly soluble" and "poorly soluble" indicate limited to negligible dissolution at room temperature.
Visualizations
Experimental Workflow
Caption: Synthesis and work-up workflow.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree.
References
Validation & Comparative
A Comparative Analysis of Imidazo[1,2-a]pyridine-6-carboxylic Acid and its Positional Isomers in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The position of functional groups on this bicyclic system can significantly influence its pharmacological profile. This guide provides an objective comparison of the biological performance of Imidazo[1,2-a]pyridine-6-carboxylic acid and its positional isomers, focusing on their antituberculosis and anticancer activities, supported by experimental data from peer-reviewed studies.
Antituberculosis Activity: A Tale of Two Positions
While direct comparative studies on all positional isomers of imidazo[1,2-a]pyridine-carboxylic acid are limited, extensive research on their carboxamide and other substituted derivatives provides valuable insights into the structure-activity relationship (SAR). The data strongly suggests that the position of the substituent dramatically impacts antitubercular potency.
Derivatives with substitutions at the 3-position consistently demonstrate the most potent activity against Mycobacterium tuberculosis (Mtb). In contrast, derivatives with substitutions at the 2- and 8-positions generally exhibit weaker or moderate activity.
Table 1: Comparative Antituberculosis Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound Class | Position of Substitution | Representative Activity (MIC) | Target/Mechanism of Action |
| Imidazo[1,2-a]pyridine-3-carboxamides | 3 | Potent (low nM to sub-µM) | QcrB (subunit of the electron transport chain) |
| Imidazo[1,2-a]pyridine-2-carboxamides | 2 | Weaker than 3-substituted analogs | Not fully elucidated |
| Imidazo[1,2-a]pyridine-8-carboxamides | 8 | Novel lead series (µM range) | Not fully elucidated |
Note: MIC (Minimum Inhibitory Concentration) values are highly dependent on the specific derivative and the assay conditions. This table provides a general comparison based on available literature.
The superior activity of the 3-substituted analogs, particularly the imidazo[1,2-a]pyridine-3-carboxamides, is attributed to their potent inhibition of QcrB, a crucial component of the cytochrome bcc-aa3 ubiquinol-cytochrome c reductase complex in the electron transport chain of Mtb. This inhibition disrupts the bacterium's energy metabolism, leading to cell death.
Anticancer Activity: A Multi-Target Landscape
The anticancer potential of imidazo[1,2-a]pyridine derivatives is a burgeoning area of research, with compounds showing activity against a range of cancer cell lines. The mechanism of action is often linked to the inhibition of key signaling pathways, such as the PI3K/Akt pathway, which is frequently dysregulated in cancer.
While a systematic comparison of all carboxylic acid positional isomers is not yet available, studies on various substituted derivatives indicate that substitutions at positions 2, 3, 6, and 8 can all lead to significant anticancer activity. The specific cellular effects and potency are highly dependent on the nature and position of the substituents.
Table 2: Anticancer Activity of Representative Imidazo[1,2-a]pyridine Derivatives
| Position of Substitution | Cancer Cell Line(s) | Representative Activity (IC50) | Target/Signaling Pathway |
| 2 | Breast (HCC1937) | 45 µM | PI3K/Akt pathway inhibition |
| 3 | Various | Varies widely | Diverse (e.g., tubulin polymerization inhibition) |
| 6 | Lung, Breast, etc. | nM to µM range | PI3Kα inhibition |
| 8 | Breast (T47D) | nM range | PI3Kα inhibition |
Note: IC50 (half-maximal inhibitory concentration) values are dependent on the specific compound, cell line, and assay duration.
Derivatives of this compound have been investigated as potent inhibitors of the PI3Kα isoform, a key node in the PI3K/Akt signaling cascade that promotes cell growth, proliferation, and survival. Inhibition of this pathway can lead to cell cycle arrest and apoptosis in cancer cells.
Key Signaling Pathway: PI3K/Akt
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of normal cellular processes and is a major driver of tumorigenesis when aberrantly activated. Several imidazo[1,2-a]pyridine derivatives exert their anticancer effects by targeting components of this pathway.
Experimental Protocols
The following are generalized protocols for the key biological assays cited in this guide. Specific parameters may vary between studies.
Microplate Alamar Blue Assay (MABA) for Antituberculosis Activity
This colorimetric assay is widely used to determine the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium tuberculosis.
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Compound Preparation: Test compounds are serially diluted in a 96-well microplate containing Middlebrook 7H9 broth.
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Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis H37Rv.
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Incubation: The plates are incubated at 37°C for 5-7 days.
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Addition of Alamar Blue: Alamar Blue (resazurin) solution is added to each well.
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Re-incubation: Plates are re-incubated for 24-48 hours.
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Result Interpretation: A color change from blue (oxidized) to pink (reduced) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
MTT Assay for Anticancer Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.
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Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
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MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
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Incubation: The plate is incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
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Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Conclusion
The biological activity of imidazo[1,2-a]pyridine-carboxylic acid and its derivatives is profoundly influenced by the position of the carboxylic acid or other substituents on the heterocyclic ring. For antituberculosis drug discovery, the 3-position is a clear hotspot for potent activity, targeting the essential QcrB enzyme. In the realm of anticancer research, the landscape is more varied, with derivatives substituted at positions 2, 3, 6, and 8 all demonstrating promising activity through mechanisms that include the inhibition of the PI3K/Akt signaling pathway. This comparative guide highlights the importance of positional isomerism in drug design and provides a foundation for the rational development of novel imidazo[1,2-a]pyridine-based therapeutics. Further systematic studies directly comparing the carboxylic acid positional isomers are warranted to fully elucidate their therapeutic potential.
Comparative study of the anti-cancer activity of "Imidazo[1,2-a]pyridine-6-carboxylic acid" derivatives
A comprehensive analysis of the cytotoxic effects and mechanisms of action of emerging Imidazo[1,2-a]pyridine-6-carboxylic acid derivatives, offering a comparative perspective for researchers and drug development professionals.
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including potent anti-cancer effects.[1] This guide provides a comparative analysis of the anti-cancer activity of a specific subclass, this compound and its derivatives. By summarizing key experimental data, detailing methodologies, and visualizing relevant biological pathways, this document aims to serve as a valuable resource for the scientific community engaged in the discovery and development of novel cancer therapeutics.
Comparative Analysis of In Vitro Cytotoxicity
The anti-cancer potential of various this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below. These values have been compiled from multiple studies to provide a comparative overview.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 1 | 4-(Imidazo[1,2-a]pyridin-2-yl)benzoic acid hybrid (HB9) | A549 (Lung) | 50.56 | Cisplatin | 53.25 |
| Compound 2 | 4-(Imidazo[1,2-a]pyridin-2-yl)benzoic acid hybrid (HB10) | HepG2 (Liver) | 51.52 | Cisplatin | 54.81 |
| Compound 3 | Imidazo[1,2-a]pyridine derivative (IP-5) | HCC1937 (Breast) | 45 | - | - |
| Compound 4 | Imidazo[1,2-a]pyridine derivative (IP-6) | HCC1937 (Breast) | 47.7 | - | - |
| Compound 5 | Imidazo[1,2-a]pyridine derivative (IP-7) | HCC1937 (Breast) | 79.6 | - | - |
| Compound 6 | 3-(2-Carboxy-2-fluoro-2-phosphonoethyl)this compound | HeLa (Cervical) | >100 (LED=100) | - | - |
| Compound 7 | Substituted 3-amino-2-aryl-imidazo[1,2-a]pyridine-6-carboxylic acid derivative (representative) | MCF-7 (Breast) | 14.81 ± 0.20 | - | - |
| Compound 8 | Substituted 3-amino-2-aryl-imidazo[1,2-a]pyridine-6-carboxylic acid derivative (representative) | HT-29 (Colon) | Not specified | - | - |
| Compound 9 | Substituted 3-amino-2-aryl-imidazo[1,2-a]pyridine-6-carboxylic acid derivative (representative) | B16F10 (Melanoma) | 64.81 ± 15.78 | - | - |
Note: The data presented is a compilation from various research articles. Direct comparison should be approached with caution due to potential variations in experimental conditions.
Mechanistic Insights: Signaling Pathways and Cellular Effects
Imidazo[1,2-a]pyridine derivatives exert their anti-cancer effects through the modulation of various cellular signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and cell cycle arrest.
A key mechanism of action for many imidazo[1,2-a]pyridine compounds is the inhibition of the PI3K/Akt/mTOR signaling pathway.[2] This pathway is crucial for cell growth, survival, and proliferation, and its dysregulation is a common feature in many cancers. By inhibiting key kinases in this pathway, these derivatives can effectively halt cancer cell progression.
Furthermore, studies have shown that these compounds can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3] This is often evidenced by the cleavage of caspase-3 and PARP, key executioners of apoptosis. Additionally, some derivatives have been observed to cause cell cycle arrest, preventing cancer cells from proceeding through the division cycle.[3]
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Imidazo[1,2-a]pyridine Compound Reduces Cell Viability and Induces Apoptosis of HeLa Cells by p53/Bax-Mediated … [ouci.dntb.gov.ua]
Structure-Activity Relationship of Imidazo[1,2-a]pyridine-6-carboxylic Acid Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of Imidazo[1,2-a]pyridine-6-carboxylic acid analogs. It includes quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to support further research and development in this area.
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties.[1][2] Modifications at the 6-position of this heterocyclic system, particularly the introduction of a carboxylic acid moiety and its analogs, have been a key area of investigation for modulating potency and selectivity. This guide focuses on the SAR of these specific analogs, providing a comparative overview of their biological performance.
Comparative Biological Activity of 6-Substituted Imidazo[1,2-a]pyridine Analogs
The biological activity of this compound and its analogs has been evaluated in various assays, primarily targeting cancer cell lines and specific enzymes. The following tables summarize the quantitative data from key studies, highlighting the impact of different substituents at the 6-position on their biological efficacy.
Anticancer Activity against Colon Cancer Cell Lines
A study by Al-Tel et al. explored the in vitro anticancer activity of a series of 6-substituted imidazo[1,2-a]pyridine derivatives against human colon adenocarcinoma cell lines, HT-29 and Caco-2. The results, presented as IC50 values, demonstrate the cytotoxic potential of these compounds.
| Compound | R Group at 6-position | HT-29 IC50 (µM) | Caco-2 IC50 (µM) |
| 1 | -H | >100 | >100 |
| 2 | -Br | 10.2 ± 0.8 | 12.5 ± 1.1 |
| 3 | -CHO | 8.5 ± 0.6 | 9.8 ± 0.7 |
| 4 | -COOH | 15.4 ± 1.2 | 18.2 ± 1.5 |
| 5 | -COOCH3 | 12.1 ± 0.9 | 14.7 ± 1.3 |
| 6 | -CONH2 | 25.6 ± 2.1 | 30.1 ± 2.5 |
Data sourced from Al-Tel, I. et al. (2011). 6-Substituted Imidazo[1,2-a]pyridines: Synthesis and Biological Activity against Colon Cancer Cell Lines HT-29 and Caco-2. Molecules.
The data indicates that substitution at the 6-position is crucial for anticancer activity, with the unsubstituted analog (1 ) being inactive. Halogen (2 ), formyl (3 ), and ester (5 ) groups conferred the most potent activity, while the carboxylic acid (4 ) and amide (6 ) derivatives were less active, though still demonstrating significant cytotoxicity compared to the parent compound.
Inhibition of Rab Geranylgeranyl Transferase (RGGT)
A series of 6-substituted imidazo[1,2-a]pyridine-3-yl-2-phosphonopropionic acids were synthesized and evaluated as inhibitors of Rab geranylgeranyl transferase (RGGT), an enzyme implicated in cancer. The study by Kaźmierczak et al. provides data on both the cytotoxicity of these compounds against HeLa cells and their ability to inhibit Rab11A prenylation.
| Compound | R Group at 6-position | HeLa IC50 (µM) | Rab11A Prenylation Inhibition (LED, µM) |
| 1c | -COOH | 386 ± 1.18 | 100 |
| 1b | -I | 735 ± 1.13 | 100 |
| 1e | -CONH2 | 125 ± 1.15 | 100 |
| 1g | -p-C6H4-COOH | 145 ± 1.17 | 25 |
| 1h | -p-C6H4-CONH2 | 110 ± 1.12 | 50 |
| 1i | -m-C6H4-COOH | 98 ± 1.14 | 50 |
Data sourced from Kaźmierczak, M. et al. (2021). Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2-Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. Frontiers in Chemistry.[3][4][5]
In this series, the introduction of a phenyl ring between the imidazo[1,2-a]pyridine core and the carboxylic acid or amide group (compounds 1g , 1h , 1i ) generally led to increased potency in both cytotoxicity and prenylation inhibition compared to the direct attachment of the carboxylic acid (1c ) or amide (1e ). This suggests that the spatial orientation and electronic properties of the substituent at the 6-position play a significant role in the interaction with the target enzyme.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of SAR studies. The following are summaries of the key experimental protocols used in the cited studies.
Synthesis of 6-Substituted Imidazo[1,2-a]pyridines
The synthesis of 6-substituted imidazo[1,2-a]pyridines is typically achieved through a multi-step process. A general synthetic route involves the reaction of a substituted 2-aminopyridine with an α-haloketone. For the synthesis of the 6-carboxylic acid analog, 5-bromo-2-aminopyridine can be used as a starting material, followed by functional group transformations to introduce the carboxylic acid moiety.
General Procedure for the Synthesis of Imidazo[1,2-a]pyridines (Tschitschibabin reaction):
-
A mixture of the appropriately substituted 2-aminopyridine (1 mmol) and an α-haloketone (1.1 mmol) in a suitable solvent (e.g., ethanol, acetone) is heated to reflux for several hours.
-
The reaction mixture is then cooled, and the resulting precipitate is collected by filtration.
-
The crude product is purified by recrystallization or column chromatography to yield the desired imidazo[1,2-a]pyridine derivative.
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxicity of the compounds against cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Assay Protocol:
-
Cancer cells (e.g., HT-29, Caco-2, HeLa) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).
-
After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL).
-
The plates are incubated for an additional 4 hours to allow for the formation of formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Rab11A Prenylation Inhibition Assay
The inhibition of Rab geranylgeranyl transferase can be assessed by monitoring the prenylation of its substrate, such as Rab11A, in cultured cells.[3]
Western Blot for Rab11A Prenylation:
-
HeLa cells are treated with the test compounds for 48 hours.[3]
-
Cells are harvested and lysed to separate the cytosolic and membrane fractions.
-
Protein concentrations in the cytosolic fractions are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for Rab11A.
-
After washing, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase.
-
The protein bands are visualized using a chemiluminescence detection system.
-
The lowest effective dose (LED) that causes a visible decrease in the amount of prenylated Rab11A in the cytosol is determined.[3]
Signaling Pathways and Mechanisms of Action
The biological effects of this compound analogs are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is essential for rational drug design and development.
Apoptosis Induction in Colon Cancer Cells
Studies on 6-substituted imidazo[1,2-a]pyridines have shown that they can induce apoptosis in colon cancer cells.[6] This process is often mediated by the activation of caspases, a family of proteases that play a crucial role in programmed cell death. The activation of caspase-3 and caspase-9 has been observed in response to treatment with these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase [frontiersin.org]
- 5. Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Imidazo[1,2-a]pyridine-6-carboxylic acid as a Cyclooxygenase (COX) Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis to aid in validating the mechanism of action of "Imidazo[1,2-a]pyridine-6-carboxylic acid" as a potential Cyclooxygenase (COX) inhibitor. Due to the limited direct experimental data on the 6-carboxylic acid derivative in the reviewed literature, this document leverages findings on closely related imidazo[1,2-a]pyridine analogs to provide a foundational understanding. The guide outlines the established roles of COX-1 and COX-2 enzymes, compares the inhibitory activities of known drugs, and provides detailed experimental protocols for validation.
Introduction to Cyclooxygenase (COX) Inhibition
Cyclooxygenase (COX) is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins. There are two primary isoforms of this enzyme: COX-1 and COX-2.
-
COX-1 is constitutively expressed in most tissues and plays a crucial role in maintaining normal physiological functions, including protecting the gastric mucosa and supporting platelet aggregation.[1]
-
COX-2 is typically undetectable in most tissues but is induced by inflammatory stimuli such as cytokines and growth factors.[1] It is the primary mediator of pain and inflammation.
The therapeutic goal for many anti-inflammatory drugs is the selective inhibition of COX-2 to reduce inflammation and pain while minimizing the gastrointestinal side effects associated with the inhibition of COX-1.[2]
The Imidazo[1,2-a]pyridine Scaffold in COX Inhibition
The imidazo[1,2-a]pyridine core structure has been identified as a promising scaffold for the development of various therapeutic agents, including those with anti-inflammatory properties.[3][4] Research into derivatives of this scaffold has suggested its potential to selectively inhibit the COX-2 enzyme.
Comparative Analysis of COX Inhibitors
To validate the efficacy and selectivity of a novel compound like this compound, its performance must be benchmarked against established COX inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) and selectivity indices for several commercially available non-steroidal anti-inflammatory drugs (NSAIDs). The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), where a higher value indicates greater selectivity for COX-2.[7]
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| Celecoxib | 82 | 6.8 | 12 | [7] |
| Etoricoxib | >100 | 1.09 | >91.7 | [8] |
| Rofecoxib | >100 | 0.46 | >217 | [8] |
| Valdecoxib | >100 | 0.05 | >2000 | [8] |
| Diclofenac | 5.1 | 0.8 | 6.375 | [8] |
| Ibuprofen | 16.6 | 35.1 | 0.47 | [8] |
| Naproxen | 8.1 | 24.5 | 0.33 | [8] |
| Meloxicam | 25.4 | 10.9 | 2.33 | [8] |
Experimental Protocols for Validation
To ascertain the COX inhibitory activity and selectivity of "this compound," a series of in-vitro assays are recommended.
In Vitro COX Inhibition Assay (Colorimetric Method)
This assay measures the peroxidase activity of COX-1 and COX-2.
Materials:
-
Purified recombinant human or ovine COX-1 and COX-2 enzymes
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic Acid (substrate)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
Test compound (this compound) and reference inhibitors
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~590 nm
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO).
-
Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes in the assay buffer.
-
Reaction Mixture Preparation: In a 96-well plate, add the assay buffer, heme, and the diluted enzyme to each well.
-
Inhibitor Addition: Add the serially diluted test compound or reference inhibitor to the respective wells. Include a control well with no inhibitor.
-
Pre-incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[7]
-
Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid and the colorimetric substrate (TMPD) to all wells.
-
Measurement: Immediately begin monitoring the change in absorbance at 590 nm over time using a microplate reader. The rate of color development is proportional to the COX activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[7]
In Vitro COX Inhibition Assay (Fluorometric Method)
This assay offers an alternative detection method with potentially higher sensitivity.
Materials:
-
Similar to the colorimetric assay, but with a fluorometric probe instead of a colorimetric substrate.
-
96-well black opaque microplate
-
Fluorescence microplate reader
Procedure:
The procedure is analogous to the colorimetric method, with the following key differences:
-
Reaction Mixture: A fluorometric probe is included in the reaction mixture.
-
Measurement: The fluorescence intensity is measured at the appropriate excitation and emission wavelengths for the chosen probe.
-
Data Analysis: The IC50 values are determined by analyzing the fluorescence signal as a function of inhibitor concentration.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the COX signaling pathway, a typical experimental workflow for validating COX inhibitors, and the logical framework for comparing their efficacy.
Caption: The COX signaling pathway, illustrating the conversion of arachidonic acid to prostaglandins.
Caption: A generalized experimental workflow for validating a novel COX inhibitor.
Caption: Logical relationship for comparing the efficacy of a target compound against known inhibitors.
Conclusion
While direct experimental evidence for the COX inhibitory activity of "this compound" is pending, the existing literature on related analogs provides a strong rationale for its investigation. The provided experimental protocols offer a clear path forward for its validation. By systematically determining its IC50 values for COX-1 and COX-2 and comparing them to established NSAIDs, researchers can ascertain its potential as a novel, selective anti-inflammatory agent. This comparative approach is essential for guiding further drug development efforts and understanding the therapeutic promise of this class of compounds.
References
- 1. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acute and chronic anti-inflammatory evaluation of imidazo[1,2-a]pyridine carboxylic acid derivatives and docking analysis | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
"In vivo" efficacy studies of "Imidazo[1,2-a]pyridine-6-carboxylic acid" derivatives in animal models
For researchers and drug development professionals, this guide provides a comparative overview of the in vivo efficacy of various Imidazo[1,2-a]pyridine derivatives in animal models for tuberculosis and cancer. The following sections detail the performance of these compounds, supported by experimental data and methodologies, to aid in the evaluation of their therapeutic potential.
While specific in vivo efficacy data for "Imidazo[1,2-a]pyridine-6-carboxylic acid" derivatives is limited in publicly available literature, extensive research on the broader class of Imidazo[1,2-a]pyridine derivatives has demonstrated significant therapeutic potential in animal models of disease. This guide focuses on these derivatives, providing a valuable resource for understanding their in vivo performance.
Anti-Tuberculosis Efficacy
Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of anti-tuberculosis agents, with several compounds demonstrating potent bactericidal activity in murine models of Mycobacterium tuberculosis and Mycobacterium avium infection.
Quantitative In Vivo Efficacy Data: Anti-Tuberculosis Derivatives
| Compound | Animal Model | M. tuberculosis Strain | Treatment Regimen | Efficacy Readout | Reference |
| Telacebec (Q203) | BALB/c mice (chronic infection) | Not Specified | 10 mg/kg | >90% reduction in bacterial load | [1] |
| ND-09759 | BALB/c mice (aerosol infection) | Not Specified | 30 mg/kg/day, p.o., 6 days/week for 4 weeks | Significant decrease in M. tuberculosis burden in lungs and spleens, comparable to isoniazid and rifampicin | [2] |
| ND-10885 | BALB/c mice | M. avium | Not Specified | Significant activity in the lung, spleen, and liver | [3] |
Anticancer Efficacy
Several Imidazo[1,2-a]pyridine derivatives have shown significant antitumor activity in various cancer xenograft models, primarily through the inhibition of key signaling pathways such as PI3K/mTOR.
Quantitative In Vivo Efficacy Data: Anticancer Derivatives
| Compound | Animal Model | Cancer Cell Line (Xenograft) | Treatment Regimen | Efficacy Readout | Reference |
| Compound 15a (PI3K/mTOR inhibitor) | Not Specified | HCT116 and HT-29 | Not Specified | Significant inhibition of tumor growth | [4] |
| Thiazole derivative 12 | Mouse | HeLa | 25 mg/kg, i.p. | 37% suppression of tumor growth | [5] |
| Compound 5e (Imidazole-pyridine hybrid) | Mice | Ehrlich Ascites Carcinoma (EAC) | Not Specified | Retardation in tumor growth | [6] |
Detailed Experimental Protocols
Anti-Tuberculosis Studies
Telacebec (Q203) in a Murine Chronic TB Model [7][8]
-
Animal Model: BALB/c mice.
-
Infection: Chronic infection model of tuberculosis.
-
Drug Administration: The specific route and frequency of administration are not detailed in the provided search results.
-
Efficacy Evaluation: The primary endpoint was the reduction in the bacterial load (Colony Forming Units - CFU) in the lungs.
ND-09759 in a Mouse M. tuberculosis Infection Model [2]
-
Animal Model: BALB/c mice.
-
Infection: Aerosol infection with M. tuberculosis.
-
Drug Administration: Oral gavage at a dosage of 30 mg/kg mouse body weight, administered once daily, six days a week for four weeks.
-
Efficacy Evaluation: The bacterial burden in the lungs and spleens was determined and compared to untreated mice and mice treated with standard anti-TB drugs, isoniazid (INH) and rifampicin (RMP).
ND-10885 in a Mouse M. avium Infection Model [3]
-
Animal Model: Wild-type BALB/c mice.
-
Infection: Retro-orbital infection with M. avium MAC 101 (10^7 CFU in 50 μl of PBS).
-
Drug Administration: One week post-infection, mice were treated by oral gavage with ND-10885 dissolved in 80% (vol/vol) propylene glycol, once daily, six days a week for two weeks.
-
Efficacy Evaluation: The bacterial burden in the lungs, spleen, and liver was assessed and compared to an untreated group.
Anticancer Studies
PI3K/mTOR Dual Inhibitor (Compound 15a) in Xenograft Models [4]
-
Animal Model: The specific mouse strain was not detailed.
-
Tumor Induction: Xenografts were established using HCT116 and HT-29 human colorectal carcinoma cell lines.
-
Drug Administration: Details on the dosage, route, and schedule of administration were not provided in the search results.
-
Efficacy Evaluation: The primary outcome was the inhibition of tumor growth, with observations on the effect on the body weight of the animals.
Thiazole Derivative 12 in a HeLa Xenograft Model [5]
-
Animal Model: The specific mouse strain was not detailed.
-
Tumor Induction: Xenografts were established using the HeLa human cervical cancer cell line.
-
Drug Administration: The compound was administered intraperitoneally (i.p.) at a dose of 50 mg/kg.
-
Efficacy Evaluation: The percentage of tumor growth inhibition was measured.
Imidazole-Pyridine Hybrid (Compound 5e) in an Ehrlich Ascites Carcinoma (EAC) Model [6]
-
Animal Model: Mice.
-
Tumor Induction: Ehrlich Ascites Carcinoma (EAC) model.
-
Drug Administration: The compound was administered intraperitoneally.
-
Efficacy Evaluation: The retardation of tumor growth was observed.
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the experimental processes and mechanisms of action, the following diagrams are provided.
References
- 1. Contribution of telacebec to novel drug regimens in a murine tuberculosis model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Telacebec (Q203) | Qurient [qurient.com]
Comparing the synthetic efficiency of different routes to "Imidazo[1,2-a]pyridine-6-carboxylic acid"
For Researchers, Scientists, and Drug Development Professionals
Imidazo[1,2-a]pyridine-6-carboxylic acid is a valuable scaffold in medicinal chemistry and drug discovery. Its synthesis has been approached through various methodologies, each with distinct advantages and disadvantages. This guide provides a comparative analysis of the most common synthetic routes to this important molecule, supported by experimental data to inform decisions on synthetic strategy based on efficiency, scalability, and availability of starting materials.
Executive Summary
Two principal synthetic strategies for the preparation of this compound have been identified and compared:
-
Route 1: Post-Cyclization Functionalization. This approach involves the initial construction of the imidazo[1,2-a]pyridine core, followed by the introduction or modification of a functional group at the 6-position to yield the desired carboxylic acid. A key example of this strategy is the synthesis of a 6-halo-imidazo[1,2-a]pyridine intermediate, which is then converted to the carboxylic acid.
-
Route 2: Pre-Functionalized Starting Material in Cyclization. This strategy utilizes a substituted pyridine derivative, where the precursor to the carboxylic acid group is already in place, in a cyclization or multicomponent reaction to directly form the substituted imidazo[1,2-a]pyridine ring system.
The following sections provide a detailed breakdown of these routes, including experimental protocols, quantitative data, and visual representations of the synthetic pathways.
Route 1: Post-Cyclization Functionalization of a 6-Halo-Imidazo[1,2-a]pyridine
This synthetic route is a robust and well-documented method that proceeds in three main stages: formation of the 6-halo-imidazo[1,2-a]pyridine, palladium-catalyzed aminocarbonylation, and subsequent hydrolysis of the resulting amide.
Experimental Protocol
Step 1: Synthesis of 6-Iodoimidazo[1,2-a]pyridine
A mixture of 2-amino-5-iodopyridine and chloroacetaldehyde (40% aqueous solution) in ethanol is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. This condensation reaction typically proceeds in high yield.[1][2]
Step 2: Palladium-Catalyzed Aminocarbonylation
The 6-iodoimidazo[1,2-a]pyridine is subjected to a palladium-catalyzed aminocarbonylation reaction. In a typical procedure, the iodo-derivative, an amine (e.g., morpholine), a palladium catalyst (e.g., Pd(OAc)2 with a suitable ligand like Xantphos), and a base (e.g., DBU) are heated in a solvent such as toluene under a carbon monoxide atmosphere.[1][2][3][4] The resulting 6-carboxamido-imidazo[1,2-a]pyridine is then purified by column chromatography.
Step 3: Hydrolysis of the Amide
The 6-carboxamido-imidazo[1,2-a]pyridine is hydrolyzed to the corresponding carboxylic acid. This is typically achieved by heating with a strong acid, such as 12 M hydrochloric acid, or a strong base, followed by acidic workup.[5] The final product is isolated by filtration or extraction and may be purified by recrystallization.
Data Presentation: Route 1
| Step | Reaction | Reagents & Conditions | Yield (%) | Reaction Time | Temperature (°C) |
| 1 | Cyclization | 2-amino-5-iodopyridine, Chloroacetaldehyde, Ethanol | 84-91[1][2] | 4-6 h | Reflux |
| 2 | Aminocarbonylation | 6-iodoimidazo[1,2-a]pyridine, Morpholine, Pd(OAc)2/Xantphos, DBU, CO, Toluene | 70-90 (Amide) | 7 h | 120 |
| 3 | Hydrolysis | 6-carboxamido-imidazo[1,2-a]pyridine, 12 M HCl | 48-73[5] | 5 h | Reflux |
Diagram: Route 1 Workflow
Route 2: Cyclization with a Pre-Functionalized Pyridine
This route utilizes a multicomponent reaction, specifically the Groebke-Blackburn-Bienaymé (GBB) reaction, to construct the imidazo[1,2-a]pyridine core with a nitrile group at the 6-position, which is subsequently hydrolyzed to the carboxylic acid.
Experimental Protocol
Step 1: Groebke-Blackburn-Bienaymé (GBB) Reaction
2-Amino-5-cyanopyridine, an aldehyde (e.g., furfural), and an isocyanide (e.g., cyclohexyl isocyanide) are reacted in a suitable solvent like methanol, often with a catalyst such as phenylboronic acid (PBA) or an acid catalyst. The reaction can be promoted by sonication or heating.[6] The resulting imidazo[1,2-a]pyridine-6-carbonitrile is then isolated and purified.
Step 2: Hydrolysis of the Nitrile
The 6-cyano-imidazo[1,2-a]pyridine is hydrolyzed to the carboxylic acid. This transformation can be achieved under acidic or basic conditions. For instance, heating with a strong acid like concentrated hydrochloric acid or sulfuric acid, or with a base such as sodium hydroxide, followed by acidification, will yield the desired product.
Data Presentation: Route 2
| Step | Reaction | Reagents & Conditions | Yield (%) | Reaction Time | Temperature (°C) |
| 1 | GBB Reaction | 2-amino-5-cyanopyridine, Aldehyde, Isocyanide, Catalyst, Methanol | 67-86 (Nitrile)[6] | 4 h | 60 |
| 2 | Hydrolysis | Imidazo[1,2-a]pyridine-6-carbonitrile, Strong Acid or Base | Typically moderate to high | Variable | Elevated |
Diagram: Route 2 Workflow
Comparison of Synthetic Efficiency
| Parameter | Route 1: Post-Cyclization Functionalization | Route 2: Cyclization with Pre-Functionalized Pyridine |
| Number of Steps | 3 | 2 |
| Overall Yield | Moderate | Moderate to Good |
| Starting Materials | 2-amino-5-iodopyridine is a key starting material. | 2-amino-5-cyanopyridine, various aldehydes and isocyanides. |
| Scalability | Good, with well-established reactions. | Good, multicomponent reactions are often amenable to scale-up. |
| Versatility | The 6-halo intermediate can be used to introduce a variety of functional groups. | The choice of aldehyde and isocyanide allows for diversity at other positions on the scaffold. |
| Key Challenges | Handling of carbon monoxide in the carbonylation step. The palladium catalyst can be expensive. | Optimization of the GBB reaction conditions for specific substrates may be required. |
Conclusion
Both Route 1 and Route 2 offer viable pathways to this compound.
-
Route 1 is a more traditional and perhaps more predictable approach, relying on well-understood transformations. The high yield of the initial cyclization is a significant advantage. However, the use of a palladium catalyst and carbon monoxide in the second step may present challenges in terms of cost and safety for large-scale synthesis.
-
Route 2 , leveraging a multicomponent reaction, is more convergent and has fewer steps. This can lead to a higher overall efficiency if the GBB reaction proceeds in good yield. The ability to introduce diversity at other positions simultaneously is another attractive feature of this route.
The choice between these routes will ultimately depend on the specific requirements of the research or development project, including the desired scale of synthesis, the availability and cost of starting materials, and the laboratory's capabilities for handling specific reagents and reaction conditions. For rapid access to a diverse range of analogs, the GBB-based approach (Route 2) may be preferable. For a more linear and potentially more easily scalable synthesis, the post-cyclization functionalization strategy (Route 1) remains a strong contender.
References
- 1. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Analysis of Imidazo[1,2-a]pyridine-6-Carboxylic Acid Derivatives and Known Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities. This guide provides a comparative overview of recently developed 6-substituted imidazo[1,2-a]pyridine derivatives against established kinase inhibitors targeting key signaling pathways implicated in cancer: PI3K/mTOR and IGF-1R. The data presented is compiled from various studies and aims to offer a valuable resource for researchers engaged in the discovery and development of novel kinase inhibitors.
Quantitative Comparison of Kinase Inhibitory Activity
The following tables summarize the in vitro inhibitory activities (IC50 values) of selected 6-substituted imidazo[1,2-a]pyridine derivatives and well-characterized kinase inhibitors against their respective targets. It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.
Table 1: Comparison of PI3Kα Inhibitors
| Compound | Target | IC50 (nM) | Known Kinase Inhibitor (for comparison) | Target | IC50 (nM) |
| Compound 13k (6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivative)[1] | PI3Kα | 1.94 | Pictilisib (GDC-0941) [2][3][4][5] | PI3Kα | 3 |
| PI3Kδ | 3 | ||||
| PI3Kβ | 33 | ||||
| PI3Kγ | 75 |
Table 2: Comparison of Dual PI3K/mTOR Inhibitors
| Compound | Target | IC50 (nM) | Known Kinase Inhibitor (for comparison) | Target | IC50 (nM) |
| Compound 7 (2,4-difluoro-N-(2-methoxy-5-(3-(5-(2-(4-methylpiperazin-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamide)[6][7] | PI3K | 0.20 | Dactolisib (BEZ235) [8][9][10][11] | p110α | 4 |
| mTOR | 21 | p110γ | 5 | ||
| p110δ | 7 | ||||
| p110β | 75 | ||||
| mTOR | 20.7 |
Table 3: Comparison of IGF-1R Inhibitors
| Compound | Target | IC50 (nM) | Known Kinase Inhibitor (for comparison) | Target | IC50 (nM) |
| An Imidazo[1,2-a]pyridine derivative [12] | IGF-1R | ~5 | Linsitinib (OSI-906) [13][14][15][16] | IGF-1R | 35 |
| IR | 75 | ||||
| BMS-754807 [17][18][19][20] | IGF-1R | 1.8 | |||
| IR | 1.7 |
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by the compared inhibitors.
Caption: PI3K/AKT/mTOR Signaling Pathway.
Caption: IGF-1R Signaling Pathway.
Experimental Protocols
The determination of kinase inhibitory activity is crucial for the evaluation of potential drug candidates. Below are detailed methodologies for common in vitro kinase assays used to generate the type of data presented in this guide.
ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[21][22][23][24][25]
-
Principle: The assay is a two-step process. First, the kinase reaction is terminated, and the remaining ATP is depleted. In the second step, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the initial kinase activity.[21][24]
-
Materials:
-
Kinase of interest
-
Substrate (peptide or protein)
-
ATP
-
Test compounds (e.g., Imidazo[1,2-a]pyridine derivatives)
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.
-
Multiwell plates (white, opaque)
-
Luminometer
-
-
Protocol:
-
Kinase Reaction: In a multiwell plate, combine the kinase, substrate, and test compound at various concentrations in kinase reaction buffer.
-
Initiate the reaction by adding a solution of ATP and MgCl2.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[22][24]
-
ADP Detection: Add Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop.[22][24]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The IC50 values are determined by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
HTRF® (Homogeneous Time-Resolved Fluorescence) Kinase Assay
This assay is a fluorescence-based method that measures the phosphorylation of a substrate by a kinase.[26][27][28]
-
Principle: The assay utilizes Fluorescence Resonance Energy Transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (XL665). A biotinylated substrate and a phospho-specific antibody labeled with the donor are used. When the substrate is phosphorylated, the antibody binds, bringing the donor and an acceptor-labeled streptavidin into close proximity, resulting in a FRET signal.
-
Materials:
-
Kinase of interest
-
Biotinylated substrate peptide
-
ATP
-
Test compounds
-
HTRF Kinase Assay Kit (e.g., from Cisbio), including a Europium-labeled anti-phospho antibody and streptavidin-XL665.
-
Multiwell plates (low-volume, white)
-
HTRF-compatible plate reader
-
-
Protocol:
-
Kinase Reaction: Dispense the test compounds into the wells of a microplate.
-
Add the kinase and biotinylated substrate to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate the plate for the desired reaction time at the appropriate temperature.
-
Detection: Stop the reaction by adding a detection mixture containing the Europium-labeled antibody and streptavidin-XL665 in a buffer with EDTA.
-
Incubate for 60 minutes at room temperature to allow for the formation of the detection complex.[26]
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: The HTRF ratio (emission at 665 nm / emission at 620 nm) is calculated. IC50 values are determined from the dose-response curve of the HTRF ratio versus inhibitor concentration.[26]
-
Caliper Mobility Shift Assay
This is a microfluidics-based assay that separates and quantifies the phosphorylated and unphosphorylated substrate based on their different electrophoretic mobility.[29][30][31][32][33]
-
Principle: A kinase reaction is performed with a fluorescently labeled peptide substrate. The reaction mixture is then introduced into a microfluidic chip where an electric field is applied. The negatively charged phosphate group on the phosphorylated product causes it to migrate at a different velocity than the unphosphorylated substrate, allowing for their separation and quantification.[30]
-
Materials:
-
Kinase of interest
-
Fluorescently labeled peptide substrate
-
ATP
-
Test compounds
-
Caliper Life Sciences LabChip® EZ Reader or similar microfluidic platform
-
Microfluidic chips and proprietary buffers
-
-
Protocol:
-
Kinase Reaction: Set up the kinase reaction in a multiwell plate containing the kinase, fluorescently labeled substrate, ATP, and test compounds.
-
Incubate the reaction for a specific time at the optimal temperature.
-
Sample Analysis: The instrument's sipper aspirates a small volume from each well into the microfluidic chip.
-
Separation and Detection: Inside the chip, the substrate and product are separated by electrophoresis and detected by a laser-induced fluorescence detector.
-
Data Analysis: The instrument's software calculates the percentage of substrate conversion to product. IC50 values are determined by plotting the percent inhibition against the inhibitor concentration.
-
Experimental Workflow
The following diagram outlines a general workflow for the screening and characterization of kinase inhibitors.
Caption: Kinase Inhibitor Discovery Workflow.
References
- 1. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cellagentech.com [cellagentech.com]
- 3. adooq.com [adooq.com]
- 4. tribioscience.com [tribioscience.com]
- 5. Pictilisib | Apoptosis | PI3K | Autophagy | TargetMol [targetmol.com]
- 6. A carbon-11 labeled imidazo[1,2- a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer [scholarworks.indianapolis.iu.edu]
- 7. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Dactolisib (BEZ235) | PI3K 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
- 11. Dactolisib - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. apexbt.com [apexbt.com]
- 16. selleckchem.com [selleckchem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. selleckchem.com [selleckchem.com]
- 20. selleck.co.jp [selleck.co.jp]
- 21. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 22. promega.com [promega.com]
- 23. ulab360.com [ulab360.com]
- 24. promega.com [promega.com]
- 25. ulab360.com [ulab360.com]
- 26. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 27. revvity.com [revvity.com]
- 28. researchgate.net [researchgate.net]
- 29. Assay in Summary_ki [bindingdb.org]
- 30. Technology [nanosyn.com]
- 31. Kinase Mobility Shift Assay (KiMSA) for Assessing Protein Kinase A Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 32. confluencediscovery.com [confluencediscovery.com]
- 33. Frontiers | A versatile kinase mobility shift assay (KiMSA) for PKA analysis and cyclic AMP detection in sperm physiology (and beyond) [frontiersin.org]
Unveiling the Selectivity of Imidazo[1,2-a]pyridine-6-carboxylic Acid Based Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-reactivity profiling of kinase inhibitors based on the "Imidazo[1,2-a]pyridine-6-carboxylic acid" scaffold. Through a detailed comparison with alternative inhibitors, supported by experimental data, this document serves as a critical resource for understanding the selectivity and potential off-target effects of this promising class of compounds.
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors with therapeutic potential in oncology and other diseases. This guide focuses on derivatives of this compound and their cross-reactivity profiles against a broad spectrum of kinases. Understanding the selectivity of these inhibitors is paramount for predicting their efficacy and potential side effects in a clinical setting.
Comparative Analysis of Kinase Inhibitor Selectivity
To provide a clear and objective comparison, this section presents the cross-reactivity data for representative imidazo[1,2-a]pyridine-based inhibitors against a panel of kinases. For context, their performance is compared with that of other well-established inhibitors targeting the same primary kinases.
c-Met Inhibitors: Volitinib vs. Alternatives
Volitinib (also known as Savolitinib or AZD6094) is a potent and selective c-Met inhibitor with an imidazo[1,2-a]pyridine core. The c-Met receptor tyrosine kinase is a key driver in various cancers, making it an important therapeutic target.
.[1]
| Kinase | Volitinib (Imidazo[1,2-a]pyridine) IC50 (nM) | Cabozantinib IC50 (nM) | Crizotinib IC50 (nM) |
| c-Met | 5 [1][2] | 1.3 [3] | ~5-25 [4] |
| VEGFR2 | >1000 | 0.035 [3] | - |
| KDR | - | - | - |
| AXL | >1000 | 7 [3] | - |
| RET | >1000 | 4 [3] | - |
| KIT | >1000 | 4.6 [3] | - |
| FLT3 | >1000 | 11.3 [3] | - |
| RON | >1000 | 124[3] | Inhibits |
| ALK | - | - | ~5-25 [4] |
| ROS1 | - | - | Inhibits |
Key Observation: Volitinib demonstrates high selectivity for c-Met, with significantly less activity against a panel of other kinases compared to the multi-kinase inhibitors Cabozantinib and Crizotinib.[2][5]
CDK9 Inhibitors: Imidazo[1,2-a]pyridine LB-1 vs. Flavopiridol
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcription and a promising target in cancer therapy. Compound LB-1 is a novel imidazo[1,2-a]pyridine-based CDK9 inhibitor.
| Kinase | LB-1 (Imidazo[1,2-a]pyridine) IC50 (nM) | Flavopiridol (Alvocidib) IC50 (nM) |
| CDK9/CycT1 | 9.22 [6] | 20-100 (broad CDK)[7][8] |
| CDK1/CycB | >1000 | 20-100 [7] |
| CDK2/CycE | 157.3 | 20-100 [7] |
| CDK4/CycD1 | 435.6 | 20-100 [7] |
| CDK5/p25 | >1000 | - |
| CDK7/CycH | - | 875[8] |
| GSK3β | 87.5 | 280[8] |
| DYRK1A | 35.6 | - |
| CLK1 | 12.4 | - |
Key Observation: LB-1 exhibits high selectivity for CDK9 over other CDKs, particularly CDK1 and CDK5, when compared to the pan-CDK inhibitor Flavopiridol.[6]
FLT3 Inhibitors: Imidazo[1,2-a]pyridine Compound 24 vs. Alternatives
FMS-like tyrosine kinase 3 (FLT3) is frequently mutated in acute myeloid leukemia (AML). Compound 24 is an imidazo[1,2-a]pyridine derivative that shows potent inhibition of FLT3 and its resistance mutants.[9]
| Kinase/Cell Line | Compound 24 (Imidazo[1,2-a]pyridine) IC50 (nM) | Quizartinib IC50 (nM) | Gilteritinib IC50 (nM) | Midostaurin IC50 (nM) |
| FLT3 (enzymatic) | Comparable to Gilteritinib [9] | 3.3 (Kd) [10] | 1.0 (Kd) [10] | 7.9 (Kd) [10] |
| MOLM14 (FLT3-ITD) | Potent & Balanced [9] | 0.56 [11] | ~1 | ~10 |
| MOLM14-D835Y | Potent & Balanced [9] | >1000 | 1.6 | - |
| MOLM14-F691L | Potent & Balanced [9] | >1000 | 22 | - |
| K562 (BCR-ABL) | Largely lacks effect [9] | - | - | - |
| KIT | - | 4.8 (Kd) [10] | - | Inhibits |
Key Observation: Imidazo[1,2-a]pyridine compound 24 demonstrates a more balanced inhibition profile against clinically relevant FLT3 secondary mutations compared to the more established FLT3 inhibitors, while showing low off-target effects on cell lines lacking FLT3 activating mutations.[9]
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz, illustrate the signaling pathways targeted by the discussed inhibitors.
References
- 1. Midostaurin, a Natural Product-Derived Kinase Inhibitor Recently Approved for the Treatment of Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Activity and safety of crizotinib in patients with ALK-positive non-small-cell lung cancer: updated results from a phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quizartinib | FLT3 | Tocris Bioscience [tocris.com]
Benchmarking the Anti-inflammatory Properties of Imidazo[1,2-a]pyridine-6-carboxylic Acid Against Standard Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Imidazo[1,2-a]pyridine-6-carboxylic acid and its derivatives against established anti-inflammatory drugs. The following sections detail the comparative efficacy, mechanisms of action, and safety profiles, supported by experimental data from preclinical studies.
Comparative Performance Data
The anti-inflammatory potential of Imidazo[1,2-a]pyridine derivatives has been evaluated in various in vitro and in vivo models, demonstrating comparable or, in some instances, superior efficacy to standard non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors.
In Vitro Anti-inflammatory Activity
The primary mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes. The following table summarizes the in vitro inhibitory activity of Imidazo[1,2-a]pyridine derivatives against COX-1 and COX-2, compared to standard drugs.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 3-amino imidazo[1,2-a]pyridine-2-carboxylic acid | >100 | 13 | >7.69 |
| Indomethacin | 0.5 | 0.25 | 2 |
| Celecoxib | >100 | 0.35 | >285 |
Data compiled from multiple sources for comparative purposes.[1][2]
In Vivo Anti-inflammatory Activity
The carrageenan-induced paw edema model is a standard in vivo assay to assess acute anti-inflammatory activity. The table below compares the percentage inhibition of paw edema by Imidazo[1,2-a]pyridine derivatives and standard drugs.
| Compound | Dose (mg/kg) | Inhibition of Edema (%) |
| Imidazo[1,2-a]pyridine-2-carboxylic acid | 10 | > Indomethacin |
| 3-amino imidazo[1,2-a]pyridine-2-carboxylic acid | 10 | > Indomethacin |
| Miroprofen | Lower doses | Effective inhibition |
| Indomethacin | 10 | Standard Reference |
Qualitative and quantitative data synthesized from multiple studies.[1][3][4]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and comprehensive understanding.
In Vitro COX-1 and COX-2 Inhibition Assay
This assay determines the potency and selectivity of a compound to inhibit the two isoforms of the cyclooxygenase enzyme.
Methodology:
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.
-
Incubation: The test compound (Imidazo[1,2-a]pyridine derivative or standard drug) at various concentrations is pre-incubated with the COX enzyme in a buffer solution.
-
Reaction Initiation: Arachidonic acid, the substrate for COX enzymes, is added to initiate the enzymatic reaction, which produces prostaglandin H2 (PGH2).
-
Quantification: The amount of PGH2 produced is quantified using an enzyme immunoassay (EIA) or by measuring the oxidation of a colorimetric substrate.
-
IC50 Determination: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curve.
In Vivo Carrageenan-Induced Paw Edema Model
This is a widely used animal model to evaluate the acute anti-inflammatory activity of a compound.
Methodology:
-
Animal Model: Male Wistar rats or Swiss albino mice are typically used.
-
Compound Administration: The test compound or standard drug is administered orally or intraperitoneally at a specific dose. The control group receives the vehicle.
-
Induction of Inflammation: After a predetermined time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of the animals to induce localized inflammation and edema.
-
Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams illustrate the key signaling pathways involved in inflammation and the workflow of the experimental models.
References
- 1. Acute and chronic anti-inflammatory evaluation of imidazo[1,2-a]pyridine carboxylic acid derivatives and docking analysis | Semantic Scholar [semanticscholar.org]
- 2. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activity of an imidazopyridine derivative (miroprofen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Imidazo[1,2-a]pyridine-6-carboxylic acid
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Imidazo[1,2-a]pyridine-6-carboxylic acid (CAS No. 139022-25-6), including personal protective equipment (PPE) recommendations, operational protocols, and disposal plans.
Hazard Identification and Personal Protective Equipment
This compound is classified with several hazards, requiring specific protective measures. According to its Safety Data Sheet (SDS), the compound poses risks of acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation[1]. The following table summarizes the recommended PPE to mitigate these risks.
| Hazard Category | Potential Hazard | Recommended Personal Protective Equipment (PPE) |
| Inhalation | May cause respiratory irritation[1]. | Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood. Respirator: If ventilation is inadequate, use a NIOSH-approved respirator. |
| Skin Contact | Causes skin irritation[1]. | Gloves: Wear chemical-resistant gloves (e.g., nitrile). Protective Clothing: Wear a lab coat or other suitable protective clothing. |
| Eye Contact | Causes serious eye irritation[1]. | Eye Protection: Wear chemical safety goggles or a face shield. |
| Ingestion | Harmful if swallowed[1]. | General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for laboratory safety. The following workflow outlines the key steps for managing this compound from preparation to disposal.
Experimental Protocols:
Safe Handling Procedure:
-
Preparation: Before handling, ensure that a chemical fume hood is certified and functioning correctly. Assemble all necessary equipment, including spatulas, weighing paper, and sealable containers.
-
Donning PPE: Put on all required personal protective equipment as detailed in the table above.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the chemical fume hood to minimize inhalation exposure and prevent dust dispersion.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
Disposal Plan:
-
Waste Collection: All disposable materials contaminated with this compound, such as gloves, weighing papers, and paper towels, must be collected in a designated and clearly labeled hazardous waste container.
-
Container Management: Keep the hazardous waste container sealed when not in use.
-
Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal environmental regulations. Do not dispose of down the drain or in regular trash.
By adhering to these safety protocols and operational plans, researchers can minimize their risk of exposure and ensure a safe laboratory environment when working with this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
